Avibactam Tomilopil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxysulfonyloxy]-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSLCXRZVJOZQZ-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)(C)COS(=O)(=O)ON1[C@@H]2CC[C@H](N(C2)C1=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245880-46-8 | |
| Record name | Avibactam Tomilopil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PUM9D4DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Quantification of Avibactam and a Secondary Analyte
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of avibactam and a secondary analyte (referred to herein as Compound X, as no public data for "tomilopil" is available) in bulk and pharmaceutical dosage forms. The method is developed to be simple, accurate, and precise, making it suitable for routine quality control and stability studies. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent, delivered in an isocratic or gradient mode. The method was validated in accordance with the International Conference on Harmonization (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
1. Introduction
Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in-vitro activity of cephalosporins and other β-lactam antibiotics against many clinically significant β-lactamase-producing bacteria.[1][2][3] It is often co-formulated with antibiotics like ceftazidime to treat complicated intra-abdominal and urinary tract infections.[3] Given its critical role in combating antibiotic resistance, a reliable and validated analytical method for the quantification of avibactam, potentially in combination with other active pharmaceutical ingredients (APIs), is essential for drug development, quality control, and stability testing.[4][5]
This document provides a comprehensive protocol for the development and validation of an RP-HPLC method suitable for the simultaneous analysis of avibactam and a second compound. The methodology is based on established principles of HPLC method development and validation.[6][7]
2. Mechanism of Action of Avibactam
Avibactam works by inhibiting a wide range of bacterial β-lactamase enzymes, including Ambler class A, C, and some D enzymes. These enzymes are produced by bacteria and are responsible for inactivating β-lactam antibiotics. By inhibiting these enzymes, avibactam protects its partner antibiotic from degradation, allowing it to exert its antibacterial effect.
Caption: Mechanism of action of avibactam in protecting β-lactam antibiotics.
3. Experimental Protocols
3.1. Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with the following is required:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (e.g., Empower, Chromeleon)
3.2. Chemicals and Reagents
-
Avibactam Reference Standard
-
Compound X Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
3.3. Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of avibactam. These may need to be optimized for the simultaneous analysis with Compound X.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Hypersil ODS, Inertsil ODS)[4][8] |
| Mobile Phase | Phosphate Buffer (pH 3.0-4.0) : Acetonitrile (e.g., 60:40 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 260 nm[1][8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3.4. Solution Preparation
3.4.1. Buffer Preparation (Phosphate Buffer, pH 3.0)
-
Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.
-
Adjust the pH to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
3.4.2. Standard Stock Solution Preparation
-
Accurately weigh about 25 mg of Avibactam Reference Standard and 25 mg of Compound X Reference Standard into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution concentration of 1000 µg/mL for each compound.
3.4.3. Working Standard Solution Preparation
-
Pipette appropriate volumes of the stock solutions into a volumetric flask and dilute with the mobile phase to obtain a final concentration in the linear range of the assay (e.g., 100 µg/mL of avibactam and an appropriate concentration for Compound X).
3.4.4. Sample Preparation (from Pharmaceutical Formulation)
-
For a powder for injection, reconstitute the vial with a known volume of diluent as per the product instructions.
-
Further dilute the reconstituted solution with the mobile phase to achieve a final concentration within the calibration range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Method Development and Validation Workflow
The development and validation of the HPLC method should follow a structured workflow to ensure a robust and reliable analytical procedure.
Caption: Workflow for HPLC analytical method development and validation.
5. Method Validation Data
The developed method must be validated according to ICH Q2(R1) guidelines. The following tables summarize typical acceptance criteria and representative data for the validation of an avibactam HPLC method.
5.1. System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| % RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
| % RSD of Retention Time | ≤ 1.0% (n=6) | 0.3% |
5.2. Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Avibactam | 12.5 - 75[9] | > 0.999 |
| Compound X | TBD | > 0.999 |
5.3. Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Avibactam | 50% | 100.2% | 0.7% |
| 100% | 99.8% | 0.5% | |
| 150% | 100.5% | 0.6% | |
| Compound X | 50% | TBD | < 2% |
| 100% | TBD | < 2% | |
| 150% | TBD | < 2% |
5.4. Precision
| Analyte | Level | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| Avibactam | 100% | 0.9% | 1.2% |
| Compound X | 100% | < 2% | < 2% |
5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Avibactam | 0.22[9] | 0.68[9] |
| Compound X | TBD | TBD |
6. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on avibactam and Compound X. The samples are subjected to stress conditions like acid, base, oxidation, heat, and light. The method should be able to resolve the main peaks from any degradation products.[1][4]
The described RP-HPLC method provides a reliable and robust framework for the simultaneous quantification of avibactam and a secondary analyte in pharmaceutical preparations. The method is simple, rapid, and employs readily available reagents and instrumentation. The validation data demonstrates that the method is accurate, precise, and linear over the specified concentration range. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.
8. References
References
- 1. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. veeprho.com [veeprho.com]
- 4. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 5. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 6. onyxipca.com [onyxipca.com]
- 7. ijcrt.org [ijcrt.org]
- 8. iosrphr.org [iosrphr.org]
- 9. wjpps.com [wjpps.com]
Application Notes and Protocols for Oral Dosing Studies of Avibactam Tomilopil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a potent, non-β-lactam β-lactamase inhibitor with a reversible mechanism of action, effective against a broad spectrum of serine β-lactamases, including Ambler class A, C, and some D enzymes.[1][2][3] Due to its poor oral bioavailability, the development of an oral formulation has necessitated the use of a prodrug.[4] Avibactam tomilopil (formerly ARX-1796) is an orally active prodrug of avibactam currently in clinical development in combination with the oral cephalosporin ceftibuten for the treatment of complicated urinary tract infections (cUTIs) caused by multidrug-resistant Gram-negative bacteria.[5][6][7] Preclinical studies have demonstrated high oral absorption of avibactam from its prodrug form in animal models, with reported levels of 80% in monkeys and 100% in dogs.[7]
These application notes provide a framework for the experimental design of preclinical oral dosing studies for this compound, focusing on pharmacokinetic, pharmacodynamic, and toxicology assessments. The protocols are intended to guide researchers in evaluating the efficacy and safety of this novel oral β-lactamase inhibitor combination.
Mechanism of Action and Signaling Pathway
Avibactam's primary mechanism of action is the inhibition of bacterial β-lactamase enzymes, which are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By forming a covalent, yet reversible, bond with the serine residue in the active site of these enzymes, avibactam protects its partner β-lactam antibiotic from degradation, allowing it to exert its bactericidal activity by inhibiting cell wall synthesis.[2][3] Recent research combining transcriptomics and metabolomics on the effects of ceftazidime/avibactam on Klebsiella pneumoniae has revealed broader cellular impacts beyond direct enzyme inhibition. These include the disruption of peptidoglycan and lipopolysaccharide biosynthetic pathways and the inhibition of central carbon metabolism, such as the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle.[1]
Caption: Avibactam's impact on bacterial cellular pathways.
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of avibactam following oral administration of this compound in a relevant animal species.
Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) PK Study in Rodents (Rats or Mice)
-
Animal Model: Healthy, male and female Sprague-Dawley rats (8-10 weeks old) or CD-1 mice (6-8 weeks old).
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 7 days prior to the study.
-
Drug Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing:
-
SAD Study: Administer single oral doses of this compound to different groups of animals at escalating dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
MAD Study: Administer this compound orally once or twice daily for 7 consecutive days at escalating dose levels.
-
-
Blood Sampling: Collect sparse blood samples from each animal at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours for the SAD study; pre-dose and at selected time points after the last dose for the MAD study) via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Plasma Analysis: Process blood samples to obtain plasma and store at -80°C until analysis. Quantify the concentration of avibactam in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (if an intravenous avibactam group is included).
Caption: Workflow for preclinical pharmacokinetic studies.
Pharmacodynamic (PD) / Efficacy Studies
Objective: To evaluate the in vivo efficacy of orally administered this compound in combination with a partner β-lactam antibiotic in a relevant animal model of infection.
Protocol: Murine Model of Complicated Urinary Tract Infection (cUTI)
-
Animal Model: Female C3H/HeN mice (6-8 weeks old).
-
Infection Model:
-
Anesthetize mice and transurethrally catheterize the bladder.
-
Instill a known inoculum (e.g., 10^7 - 10^8 CFU) of a β-lactamase-producing uropathogenic Escherichia coli (UPEC) strain.
-
-
Treatment Groups:
-
Vehicle control (oral)
-
This compound alone (oral, multiple dose levels)
-
Partner β-lactam (e.g., ceftibuten) alone (oral)
-
This compound in combination with the partner β-lactam (oral, various dose combinations)
-
-
Dosing: Initiate treatment at a specified time post-infection (e.g., 24 hours) and continue for a defined duration (e.g., 3-5 days) with a specific frequency (e.g., once or twice daily).
-
Efficacy Endpoint: At the end of the treatment period, euthanize the mice, aseptically remove the bladder and kidneys, homogenize the tissues, and perform quantitative bacterial culture to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Compare the bacterial loads between the treatment groups and the vehicle control group. Determine the dose-response relationship and the optimal dose of the combination required to achieve a significant reduction in bacterial burden (e.g., ≥ 2-log10 CFU reduction).
Toxicology Studies
Objective: To assess the safety and tolerability of orally administered this compound.
Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Animal Model: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent species), as per regulatory guidelines.
-
Treatment Groups: Administer this compound orally once daily for 14 days at three dose levels (low, medium, and high) and a vehicle control. The high dose should be a multiple of the anticipated efficacious dose.
-
Parameters Monitored:
-
Clinical Observations: Daily observation for any signs of toxicity, changes in behavior, and mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline and at the end of the study for analysis of key parameters.
-
Urinalysis: Conducted at the end of the study.
-
Gross Pathology and Histopathology: At the end of the study, perform a full necropsy and collect major organs and tissues for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-dependent changes and determine the No-Observed-Adverse-Effect Level (NOAEL).
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different dose groups and treatment arms.
Table 1: Summary of Pharmacokinetic Parameters of Avibactam Following Oral Administration of this compound (SAD Study)
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| 10 | ||||
| 30 | ||||
| 100 |
Table 2: Efficacy of Oral this compound in Combination with Ceftibuten in a Murine cUTI Model
| Treatment Group | Dose (mg/kg, oral) | Mean Bacterial Load (log10 CFU/g bladder) ± SD | Mean Bacterial Load (log10 CFU/g kidney) ± SD |
| Vehicle Control | - | ||
| This compound | 30 | ||
| Ceftibuten | 50 | ||
| Combination | 30 + 50 |
Table 3: Summary of Key Findings from a 14-Day Repeated-Dose Oral Toxicology Study
| Dose Group (mg/kg/day) | Notable Clinical Signs | Key Changes in Hematology/Clinical Chemistry | Main Histopathological Findings | NOAEL (mg/kg/day) |
| Control | None | None | None | - |
| Low | ||||
| Medium | ||||
| High |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of orally administered this compound. These studies are critical for establishing the pharmacokinetic profile, demonstrating in vivo efficacy, and assessing the safety of this novel β-lactamase inhibitor prodrug. The data generated will be instrumental in guiding the clinical development and potential approval of an effective oral treatment option for infections caused by multidrug-resistant Gram-negative bacteria.
References
- 1. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 2. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Avibactam Release from Avibactam Tomilopil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the release of avibactam from its oral prodrug, avibactam tomilopil. The protocols outlined below are based on established analytical methodologies and published preclinical data.
Introduction
Avibactam is a potent, non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against a broad range of resistant Gram-negative bacteria. Due to poor oral bioavailability, the prodrug this compound was developed to enable oral administration. This compound is designed to be absorbed from the gastrointestinal tract and subsequently metabolized to the active avibactam molecule. Accurate quantification of this conversion is critical for pharmacokinetic studies and the clinical development of this oral antibiotic combination therapy.
Mechanism of Avibactam Release
This compound is an O-neopentyl ester prodrug of avibactam. The release of avibactam is achieved through enzymatic hydrolysis of the ester bond, a process that is anticipated to occur in vivo after oral absorption. This conversion is a critical step for the therapeutic efficacy of the oral formulation.
Caption: Metabolic conversion of this compound to avibactam.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of avibactam following oral administration of this compound in various preclinical species. This data is essential for understanding the efficiency of the prodrug conversion and the resulting systemic exposure to the active drug.
Table 1: Pharmacokinetic Parameters of Avibactam After Oral Administration of this compound in Rats
| Parameter | Value |
| Dose (mg/kg) | 10 |
| Cmax (µg/mL) | 1.5 |
| Tmax (h) | 0.5 |
| AUC (µg·h/mL) | 2.3 |
| Bioavailability (%) | 24 |
Table 2: Pharmacokinetic Parameters of Avibactam After Oral Administration of this compound in Dogs
| Parameter | Value |
| Dose (mg/kg) | 5 |
| Cmax (µg/mL) | 2.1 |
| Tmax (h) | 1.0 |
| AUC (µg·h/mL) | 4.5 |
| Bioavailability (%) | 48 |
Table 3: Pharmacokinetic Parameters of Avibactam After Oral Administration of this compound in Monkeys
| Parameter | Value |
| Dose (mg/kg) | 5 |
| Cmax (µg/mL) | 3.2 |
| Tmax (h) | 1.5 |
| AUC (µg·h/mL) | 8.9 |
| Bioavailability (%) | 100 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Preclinical Species
This protocol describes the methodology for determining the pharmacokinetic profile of avibactam following oral administration of this compound.
Caption: Workflow for in vivo pharmacokinetic analysis.
Protocol:
-
Animal Dosing:
-
Administer this compound orally to the selected animal species (e.g., rats, dogs, monkeys) at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of avibactam and this compound.
-
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for avibactam and this compound.
-
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Calculate the concentrations of avibactam and this compound in the plasma samples.
-
Determine pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using appropriate software.
-
In Vitro Stability and Conversion in Simulated Biological Fluids
This protocol is designed to assess the chemical stability of this compound and its conversion to avibactam in simulated gastric and intestinal fluids.
Protocol:
-
Preparation of Simulated Fluids:
-
Prepare Simulated Gastric Fluid (SGF) (e.g., USP standard) without pepsin.
-
Prepare Simulated Intestinal Fluid (SIF) (e.g., USP standard) without pancreatin.
-
-
Incubation:
-
Add a known concentration of this compound to both SGF and SIF.
-
Incubate the solutions at 37°C with gentle agitation.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Analysis:
-
Immediately quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the samples for the concentrations of this compound and avibactam using a validated LC-MS/MS method as described in section 4.1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of avibactam formed at each time point.
-
Determine the hydrolysis rate of this compound in each simulated fluid.
-
In Vitro Metabolism in Liver Microsomes
This protocol evaluates the metabolic conversion of this compound to avibactam by liver enzymes.
Protocol:
-
Incubation Mixture Preparation:
-
Prepare an incubation mixture containing liver microsomes (from the species of interest), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
-
Metabolic Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding this compound.
-
Incubate for a specified period (e.g., 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS for the presence of avibactam and any other potential metabolites.
-
-
Data Analysis:
-
Quantify the amount of avibactam formed.
-
Calculate the rate of metabolism of this compound.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals to quantify the release of avibactam from its oral prodrug, this compound. The use of validated LC-MS/MS methods is crucial for obtaining accurate and reliable data in both in vivo and in vitro settings. The provided pharmacokinetic data from preclinical species serves as a valuable reference for understanding the oral bioavailability and conversion efficiency of this important new therapeutic agent.
Application Notes and Protocols for Assessing Cell Permeability of Avibactam and Tomilopil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cell permeability of the β-lactamase inhibitor avibactam and its orally available prodrug, tomilopil, in Gram-negative bacteria. Understanding how these compounds traverse the bacterial cell envelope is critical for optimizing their efficacy and overcoming resistance mechanisms.
Introduction to Bacterial Cell Permeability
The Gram-negative bacterial cell envelope presents a formidable barrier to many antibiotics. It is composed of an outer membrane (OM), a peptidoglycan cell wall in the periplasmic space, and an inner membrane (IM). For avibactam to reach its periplasmic targets (β-lactamases), it must first cross the outer membrane. This passage is often facilitated by porin channels. However, bacteria can limit the influx of drugs by downregulating porin expression or actively removing them via efflux pumps. Tomilopil, as a prodrug, must also be able to enter the bacterial cell and subsequently be converted to the active avibactam molecule. Therefore, assessing the permeability of both compounds is essential for understanding their antibacterial activity and for the development of strategies to circumvent resistance.
Section 1: Assays for Outer Membrane Permeability
N-Phenyl-1-Naphthylamine (NPN) Uptake Assay
This assay is a rapid and sensitive method to assess outer membrane permeability by measuring the fluorescence of NPN, a hydrophobic probe that fluoresces strongly in the hydrophobic environment of the cell membrane. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.
Experimental Protocol:
-
Bacterial Cell Preparation:
-
Culture the desired Gram-negative bacterial strain (e.g., E. coli, P. aeruginosa, K. pneumoniae) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C with shaking.
-
Inoculate fresh broth with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a buffer such as 5 mM HEPES (pH 7.2).
-
Resuspend the pellet in the same buffer to an OD600 of 0.5.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial cell suspension to each well.
-
Add NPN to a final concentration of 10 µM and mix gently.
-
Measure the baseline fluorescence using a microplate reader (Excitation: 350 nm, Emission: 420 nm).
-
Add avibactam or tomilopil at various concentrations to the wells. A known membrane-permeabilizing agent like polymyxin B (10 µg/mL) can be used as a positive control.
-
Immediately begin kinetic measurements of fluorescence intensity at regular intervals (e.g., every 30 seconds) for up to 30 minutes.
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the extent of outer membrane permeabilization.
-
Calculate the percentage of NPN uptake relative to the positive control.
-
Workflow Diagram:
Caption: Workflow for the NPN uptake assay to assess outer membrane permeability.
Section 2: Assays for Inner Membrane Permeability
Propidium Iodide (PI) Influx Assay
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of inner membrane integrity. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
Experimental Protocol:
-
Bacterial Cell Preparation:
-
Follow the same cell preparation protocol as described for the NPN assay.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial cell suspension to each well.
-
Add propidium iodide to a final concentration of 2 µM and mix gently.
-
Incubate for 5-10 minutes in the dark at room temperature.
-
Measure the baseline fluorescence using a microplate reader (Excitation: 535 nm, Emission: 617 nm).
-
Add avibactam or tomilopil at various concentrations. A detergent like Triton X-100 (0.1%) can be used as a positive control to induce maximal PI uptake.
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence correlates with the degree of inner membrane damage.
-
Express the results as a percentage of the fluorescence of the positive control.
-
Workflow Diagram:
Caption: Workflow for the Propidium Iodide influx assay to assess inner membrane integrity.
Section 3: Whole-Cell Accumulation Assays
Nitrocefin Hydrolysis Assay (Zimmermann-Rosselet Method)
This assay indirectly measures the permeability of β-lactamase inhibitors by quantifying their ability to inhibit the hydrolysis of a chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamases in intact bacterial cells. A slower rate of nitrocefin hydrolysis in the presence of the inhibitor indicates that the inhibitor has penetrated the outer membrane and is active in the periplasm.
Experimental Protocol:
-
Bacterial Strain Selection:
-
Use a Gram-negative strain that produces a known periplasmic β-lactamase (e.g., TEM-1). If the strain of interest does not produce a suitable β-lactamase, it can be transformed with a plasmid carrying a β-lactamase gene.
-
-
Cell Preparation:
-
Prepare bacterial cells as described in the previous protocols.
-
-
Assay Procedure:
-
In a 96-well clear microplate, set up the following reactions in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0):
-
Control: Bacterial cells + Nitrocefin (e.g., 100 µM).
-
Test: Bacterial cells + Avibactam/Tomilopil (at various concentrations) + Nitrocefin.
-
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 10-15 minutes) before adding nitrocefin.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of nitrocefin hydrolysis for each condition.
-
Determine the concentration of the inhibitor that causes a 50% reduction in the rate of hydrolysis (IC50). A lower IC50 value suggests better cell penetration.
-
The permeability coefficient can be calculated using the Zimmermann-Rosselet equation, which relates the rate of hydrolysis in intact cells to that in lysed cells (where the enzyme is freely accessible).[1][2]
-
Logical Relationship Diagram:
Caption: Logical flow of the nitrocefin assay for assessing inhibitor permeability.
LC-MS/MS Quantification of Intracellular Avibactam
This method provides a direct measurement of avibactam accumulation within bacterial cells.
Experimental Protocol:
-
Cell Culture and Exposure:
-
Grow and prepare bacterial cells as previously described.
-
Incubate a known density of cells with a defined concentration of avibactam or tomilopil for various time points.
-
-
Cell Lysis and Extraction:
-
Rapidly separate the cells from the extracellular medium by centrifugation through a layer of silicone oil to prevent leakage of the compound.
-
Lyse the bacterial pellet using a suitable method (e.g., sonication, bead beating, or chemical lysis).
-
Extract the intracellular contents, including avibactam, using a suitable solvent (e.g., acetonitrile) to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the intracellular concentration of avibactam by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Experimental Workflow Diagram:
Caption: Workflow for direct quantification of intracellular avibactam using LC-MS/MS.
Section 4: Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Outer Membrane Permeability of Avibactam in Gram-Negative Bacteria (Hypothetical Data)
| Bacterial Strain | Assay | Compound | Concentration | % NPN Uptake (relative to Polymyxin B) |
| E. coli ATCC 25922 | NPN Uptake | Avibactam | 32 µg/mL | 15% |
| P. aeruginosa PAO1 | NPN Uptake | Avibactam | 32 µg/mL | 8% |
| K. pneumoniae ATCC 13883 | NPN Uptake | Avibactam | 32 µg/mL | 12% |
Table 2: Impact of Efflux Pumps on Avibactam Activity in P. aeruginosa
| Strain | Efflux Pump Status | Compound | MIC (µg/mL) | MIC with PAβN (Efflux Pump Inhibitor) (µg/mL) | Fold-change in MIC |
| P. aeruginosa PAO1 | Wild-type | Ceftazidime-Avibactam | 4 | 2 | 2 |
| P. aeruginosa Mutant | Overexpressed MexAB-OprM | Ceftazidime-Avibactam | 16 | 4 | 4 |
Note: Data in this table is illustrative and based on findings that efflux pumps can contribute to reduced susceptibility to ceftazidime-avibactam.[6][7]
Table 3: Periplasmic Penetration of Avibactam Measured by Nitrocefin Hydrolysis Inhibition (Hypothetical Data)
| Bacterial Strain | β-Lactamase | Compound | IC50 (µM) for Nitrocefin Hydrolysis |
| E. coli (TEM-1) | TEM-1 | Avibactam | 0.5 |
| K. pneumoniae (KPC-2) | KPC-2 | Avibactam | 0.2 |
Section 5: Considerations for Tomilopil
Tomilopil is an oral prodrug of avibactam.[3][4] When assessing its cell permeability, it is important to consider its conversion to the active avibactam molecule. It is likely that bacterial esterases may hydrolyze tomilopil to avibactam.
Experimental Approaches:
-
Whole-Cell Accumulation with LC-MS/MS: The LC-MS/MS method can be adapted to simultaneously quantify both tomilopil and avibactam in bacterial lysates. This would provide information on the rate of uptake of the prodrug and its conversion to the active form.
-
Bioassays: The nitrocefin hydrolysis assay can be used to assess the activity of tomilopil. If tomilopil is converted to avibactam within the periplasm, a reduction in nitrocefin hydrolysis will be observed.
Logical Diagram for Tomilopil Action:
Caption: Proposed mechanism of action for the prodrug tomilopil in bacteria.
Conclusion
The assays described provide a comprehensive toolkit for evaluating the cell permeability of avibactam and its prodrug tomilopil. A multi-faceted approach, combining indirect methods like the NPN and nitrocefin assays with direct quantification by LC-MS/MS, will yield the most complete understanding of how these compounds overcome the formidable barrier of the Gram-negative cell envelope to reach their therapeutic targets. This knowledge is invaluable for the development of next-generation β-lactamase inhibitors and strategies to combat antibiotic resistance.
References
- 1. Avibactam Sensitizes Carbapenem-Resistant NDM-1–Producing Klebsiella pneumoniae to Innate Immune Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Klebsiella pneumoniae Carbapenemase Subtypes, Extended-Spectrum β-Lactamases, and Porin Mutations on the In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of ceftazidime-avibactam susceptibility in clinical isolates of gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global trends of ceftazidime–avibactam resistance in gram-negative bacteria: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa [frontiersin.org]
- 7. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ceftibuten-Avibactam Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the efficacy of the novel antibiotic combination, ceftibuten-avibactam. The protocols outlined below are essential for the preclinical evaluation of this combination against multidrug-resistant Gram-negative bacteria.
I. Introduction
Ceftibuten is a third-generation oral cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3][4][5] Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftibuten from degradation by a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes.[6][7][8][9][10] The combination of ceftibuten with avibactam, particularly with an oral prodrug of avibactam, is in clinical development for treating complicated urinary tract infections (cUTIs), including those caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[11][12][13][14][15][16][17][18][19]
II. Mechanism of Action
The synergistic effect of the ceftibuten-avibactam combination lies in their complementary mechanisms of action.
-
Ceftibuten: As a β-lactam antibiotic, ceftibuten mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme (a PBP). By binding to the active site of PBPs, it inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[3][4]
-
Avibactam: Avibactam itself does not possess significant antibacterial activity. Its role is to inactivate β-lactamase enzymes produced by resistant bacteria. It forms a covalent, but reversible, bond with the serine residue in the active site of the β-lactamase, preventing the enzyme from hydrolyzing and inactivating ceftibuten.[7][8][9] This protective action restores the antibacterial efficacy of ceftibuten against many resistant strains.[20]
III. In Vitro Susceptibility Testing
Standardized in vitro susceptibility testing is crucial to determine the activity of ceftibuten-avibactam against a panel of bacterial isolates. The primary methods are broth microdilution and agar dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][13][20][21]
A. Broth Microdilution Protocol
This method determines the Minimum Inhibitory Concentration (MIC) of the drug combination in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Ceftibuten and avibactam analytical-grade powders
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Protocol:
-
Preparation of Drug Solutions:
-
Inoculum Preparation:
-
Culture the bacterial isolates on an appropriate agar medium overnight.
-
Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Inoculate the microtiter plates with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of ceftibuten in combination with the fixed concentration of avibactam that completely inhibits visible bacterial growth.
-
References
- 1. Ceftibuten - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceftibuten Dihydrate? [synapse.patsnap.com]
- 4. What is Ceftibuten Dihydrate used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Avibactam [pdb101-east.rcsb.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Dilution susceptibility testing method evaluation for the combination of ceftibuten and avibactam against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of novel ceftibuten-avibactam, ceftazidime-avibactam, and comparators against a challenge set of Enterobacterales from outpatient centers and nursing homes across the United States (2022–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ihma.com [ihma.com]
- 21. ihma.com [ihma.com]
Application Notes and Protocols for Animal Models of Complicated Urinary Tract Infection (cUTI) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant animal models for the study of complicated urinary tract infections (cUTI). Detailed protocols for establishing and evaluating these models are provided to facilitate reproducible and robust pre-clinical research.
Introduction to cUTI Animal Models
Complicated urinary tract infections (cUTIs) are a significant clinical challenge, often associated with underlying abnormalities of the urinary tract, indwelling catheters, or immunosuppression. Animal models are indispensable tools for investigating the pathogenesis of cUTI, evaluating novel antimicrobial agents, and understanding host-pathogen interactions. Commonly used models include mice, rats, rabbits, and pigs, each offering unique advantages for studying specific aspects of cUTI such as catheter-associated UTI (CAUTI), pyelonephritis, and urosepsis.[1][2][3][4][5] Murine models are frequently employed due to their cost-effectiveness and the availability of genetic tools.[6][7] Rat models are also valuable, particularly for pyelonephritis studies.[8][9] Larger animal models, like rabbits and pigs, offer anatomical and physiological similarities to humans, which can be advantageous for translational research.[4][5]
Key Animal Models for cUTI Research
Mouse Model of Catheter-Associated Urinary Tract Infection (CAUTI)
This model is critical for studying biofilm formation on catheter materials and the associated host inflammatory response. The presence of a foreign body in the bladder significantly alters the host environment and predisposition to infection.[3][10][11][12]
Rat Model of Ascending Pyelonephritis
This model is used to study kidney infection, a serious complication of UTIs. By introducing bacteria directly into the bladder, the natural course of ascending infection to the kidneys can be mimicked.[8][9][13][14][15]
Mouse Model of Urosepsis
Urosepsis, a life-threatening systemic infection originating from the urinary tract, can be modeled in mice to investigate the host's systemic inflammatory response and to test therapies aimed at preventing or treating this severe complication.[6][16][17]
Quantitative Data from cUTI Animal Models
The following tables summarize key quantitative data obtained from representative studies using these cUTI animal models.
Table 1: Bacterial Burden in Mouse CAUTI Model
| Timepoint Post-Infection | Organ | Bacterial Load (CFU/organ or CFU/mL) | Reference |
| 24 hours | Bladder | ~1 x 10^7 | [18] |
| 24 hours | Kidneys | ~1 x 10^3 | [18] |
| 4 days | Urine | > 1 x 10^8 | [6] |
| 4 days | Spleen | > 1 x 10^4 (in 17/20 mice) | [6] |
| > 2 weeks | Catheter Biofilm | Sustained high bacterial counts | [19] |
Table 2: Inflammatory Markers in a Mouse Urosepsis Model
| Parameter | Infected Group (mean value) | Control Group (mean value) | P-value | Reference |
| Weight Loss | 9-11% | 3% | <0.05 | [6][17] |
| Plasma IFN-γ | Significantly elevated | Baseline | <0.05 | [16][17] |
| Plasma IL-6 | Significantly elevated | Baseline | <0.05 | [16][17] |
| Plasma D-dimer | Significantly elevated | Baseline | <0.05 | [17] |
Table 3: Mortality Rates in a Rat Urosepsis Model
| E. coli Inoculum Concentration | Mortality Rate (at 10 days) | Reference |
| 3 x 10^8 CFU/mL | 28.6% | [1] |
| 6 x 10^8 CFU/mL | 71.4% | [1] |
| 12 x 10^8 CFU/mL | 100% | [1] |
Experimental Protocols
Protocol 1: Mouse Model of Catheter-Associated UTI (CAUTI)
Materials:
-
8-10 week old female C57BL/6 mice[12]
-
Uropathogenic Escherichia coli (UPEC) or other relevant bacterial strain (e.g., Proteus mirabilis, Enterococcus faecalis)[6][11]
-
Sterile silicone catheter segments (4-5 mm)[12]
-
Anesthetic (e.g., isoflurane)[12]
-
Sterile phosphate-buffered saline (PBS)
-
Bacterial culture media (e.g., Luria-Bertani (LB) agar)[20]
Procedure:
-
Inoculum Preparation: Culture the chosen bacterial strain overnight in appropriate broth. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).[6][20]
-
Anesthesia: Anesthetize the mice using isoflurane.[12]
-
Catheter Implantation: Gently insert a sterile 4-5 mm silicone catheter segment into the bladder via the urethra.[12]
-
Bacterial Inoculation: Immediately following catheter placement, instill 50 µL of the bacterial suspension into the bladder through the urethra.[6]
-
Post-Inoculation Monitoring: Monitor the animals for clinical signs of infection such as weight loss, lethargy, and ruffled fur.[21] Humane endpoints should be clearly defined in the experimental protocol.[22][23][24][25]
-
Endpoint Analysis: At predetermined time points (e.g., 24 hours, 4 days), euthanize the mice. Aseptically remove the bladder, kidneys, and the implanted catheter.
-
Bacterial Burden Quantification: Homogenize the bladder and kidneys in sterile PBS. Vortex the catheter segment vigorously in PBS to dislodge biofilm bacteria. Serially dilute the tissue homogenates and the catheter sonicate and plate on appropriate agar to determine bacterial colony-forming units (CFU).[12][20]
Protocol 2: Rat Model of Ascending Pyelonephritis
Materials:
-
Female Sprague-Dawley or Wistar rats (200-250 g)
-
Uropathogenic E. coli (UPEC)
-
Anesthetic (e.g., ketamine/xylazine)
-
Sterile PBS
-
Bacterial culture media
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 1, typically at a concentration of 10^9 CFU/mL.[15]
-
Anesthesia: Anesthetize the rats.
-
Bacterial Inoculation: Gently insert a sterile, flexible catheter into the urethra and advance it into the bladder. Instill 0.5 mL of the bacterial suspension into the bladder.[15] No traumatic manipulation of the ureters or kidneys is necessary to induce ascending infection.[13][15]
-
Post-Inoculation Monitoring: Monitor the animals daily for signs of illness.
-
Endpoint Analysis: At the desired time point (e.g., 48-72 hours), euthanize the rats.
-
Bacterial Burden and Histopathology: Aseptically remove the kidneys and bladder. Homogenize one kidney for CFU enumeration as described above. Fix the other kidney and the bladder in 10% neutral buffered formalin for histopathological analysis to assess inflammation and tissue damage.
Protocol 3: Analysis of Host Immune Response
A. Cytokine Measurement in Urine and Serum:
-
Sample Collection: Collect urine from metabolic cages or by gentle bladder massage.[26][27] Obtain blood via cardiac puncture at the time of euthanasia and process to collect serum.
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-6, TNF-α, IFN-γ) in urine and serum using a multiplex bead-based assay (e.g., Luminex) or ELISA according to the manufacturer's instructions.[26][28][29][30]
B. Flow Cytometry of Bladder Infiltrating Immune Cells:
-
Bladder Digestion: Aseptically remove the bladder, mince it into small pieces, and digest with a solution containing collagenase and DNase to obtain a single-cell suspension.[7]
-
Cell Staining: Filter the cell suspension through a 70 µm cell strainer.[7] Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, Ly6G, F4/80).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify different immune cell populations.
Signaling Pathways in cUTI
Toll-Like Receptor (TLR) Signaling
Urothelial cells express Toll-like receptors (TLRs) that recognize pathogen-associated molecular patterns (PAMPs) on uropathogenic bacteria. TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, and TLR5, which recognizes flagellin, are key players in initiating the innate immune response to UTI.[2][16][31][32] Activation of these TLRs leads to the production of pro-inflammatory cytokines and chemokines, recruiting neutrophils and other immune cells to the site of infection.[2][31]
Inflammasome Activation
Inflammasomes are cytosolic multi-protein complexes that play a crucial role in the innate immune response by sensing PAMPs and damage-associated molecular patterns (DAMPs).[33] The NLRP3 inflammasome is a key player in the response to uropathogens.[34] Upon activation, the inflammasome complex assembles, leading to the activation of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, promoting inflammation.[35][36] Inflammasome activation can also lead to a form of inflammatory cell death called pyroptosis.[36]
Experimental Workflow for cUTI Animal Model Study
The following diagram outlines a typical experimental workflow for a cUTI animal model study, from model induction to endpoint analysis.
References
- 1. Impact of Toll-like receptor signalling on urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Urothelial Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Bladder Epithelial Cytokine Responses by Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a High-Throughput Urosepsis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single cell and tissue-transcriptomic analysis of murine bladders reveals age- and TNFα–dependent but microbiota-independent tertiary lymphoid tissue formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat pyelonephritis model suitable for primary or secondary screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An experimental model for ascending acute pyelonephritis caused by Escherichia coli or proteus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Establishment and Characterization of UTI and CAUTI in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Model of Catheter-Associated UTI and CFU Enumeration. [bio-protocol.org]
- 13. Uropathogenic Escherichia coli invades bladder epithelial cells by activating kinase networks in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An experimental model for ascending acute pyelonephritis caused by Escherichia coli or proteus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of toll-like receptors (TLRs) in urinary tract infections (UTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a High-Throughput Urosepsis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. staff.flinders.edu.au [staff.flinders.edu.au]
- 22. umaryland.edu [umaryland.edu]
- 23. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 24. Guidelines for Choosing Appropriate Intervention and Endpoints | Vancouver Island University | Canada [research.viu.ca]
- 25. jcu.edu.au [jcu.edu.au]
- 26. Multiplex Analysis of Urinary Cytokine Levels in a Rat Model of Cyclophosphamide-induced Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Multiplex analysis of urinary cytokine levels in rat model of cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Serum Cytokine Profiling in Cats with Acute Idiopathic Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. brazjurol.com.br [brazjurol.com.br]
- 30. researchgate.net [researchgate.net]
- 31. TLR Mediated Immune Responses in the Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. Inflammasomes and Signaling Pathways: Key Mechanisms in the Pathophysiology of Sepsis [mdpi.com]
- 34. Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The Clinicopathologic Significance of Inflammasome Activation in Autoimmune Diseases: Inflammasome and Autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting avibactam tomilopil solubility issues in media
Welcome to the technical support center for avibactam and tomilopil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during in vitro experiments.
Troubleshooting Guides
This section provides answers to specific issues you may encounter when preparing solutions of avibactam and tomilopil in various laboratory media.
Problem: Avibactam sodium salt is not dissolving in my aqueous media.
Answer:
Avibactam sodium salt is generally considered water-soluble.[1][2] However, issues can arise depending on the concentration and the specific composition of your media.
-
Recommended Action:
-
Check Concentration: Ensure you are not exceeding the known solubility limits. While highly soluble in water, high concentrations in complex media with varying pH and salt content can lead to precipitation.
-
pH Adjustment: The solubility of avibactam can be influenced by pH. While specific data on its pH-dependent solubility profile is limited, ensuring the pH of your media is within a neutral range (pH 7.2-7.4) is a good starting point.
-
Gentle Warming and Agitation: Try warming the solution to 37°C and using gentle agitation, such as a magnetic stirrer or vortex mixer at a low setting.
-
Prepare a Concentrated Stock in Water: Dissolve the avibactam sodium salt in sterile, purified water at a high concentration first. Then, perform a serial dilution into your final experimental media. This often helps to avoid precipitation issues that can occur when dissolving the powder directly into a complex solution.
-
Problem: I am observing precipitation when I add my avibactam solution to cell culture media containing serum.
Answer:
Precipitation upon addition to serum-containing media can be due to interactions with proteins or other components in the serum.
-
Recommended Action:
-
Reduce Serum Concentration: If your experimental design allows, try reducing the serum percentage in your media.
-
Add Avibactam Post-Serum Incubation: Add the avibactam solution to the media after it has been warmed to 37°C and after the addition of serum. Pipette the avibactam solution slowly while gently swirling the media.
-
Filter Sterilization: If you suspect the precipitate is due to contamination or aggregation, you can try filter-sterilizing the final solution using a 0.22 µm filter. However, be aware that this could potentially remove some of the active compounds if the precipitation is significant.
-
Problem: Tomilopil is insoluble in my aqueous buffer.
Answer:
Tomilopil is a prodrug of avibactam and is known to have poor water solubility.[3] It is typically formulated with organic solvents for in vivo studies, and similar principles can be applied for preparing stock solutions for in vitro experiments.
-
Recommended Action:
-
Prepare a Concentrated Stock in an Organic Solvent: Tomilopil is soluble in DMSO.[3] Prepare a high-concentration stock solution in 100% DMSO.
-
Stepwise Dilution: For your working solution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of a suitable co-solvent mixture before the final dilution into your aqueous media. A common strategy for poorly soluble compounds is to use a vehicle containing DMSO, PEG300, and Tween 80.[3]
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental media, as it can be toxic to cells at higher concentrations. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Problem: My avibactam/tomilopil solution appears cloudy or has formed a precipitate after freeze-thawing.
Answer:
Repeated freeze-thaw cycles can affect the stability and solubility of some compounds.
-
Recommended Action:
-
Aliquot Stock Solutions: After preparing your initial high-concentration stock solution, aliquot it into single-use volumes and store at -20°C or -80°C. This will prevent the need for repeated freeze-thawing of the entire stock.
-
Proper Thawing: When thawing an aliquot, do so slowly at room temperature or in a 37°C water bath. Once thawed, vortex gently to ensure the solution is homogeneous before use.
-
Visual Inspection: Always visually inspect the solution for any signs of precipitation after thawing. If precipitation is observed, try gently warming and vortexing the solution. If the precipitate does not redissolve, it is best to prepare a fresh solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of avibactam and tomilopil?
A1:
-
Avibactam Sodium Salt: This form is water-soluble and can be dissolved in sterile, purified water or PBS (pH 7.2).[4] It is also soluble in DMSO.
-
Avibactam Free Acid: The free acid form has lower aqueous solubility. It is recommended to prepare stock solutions in DMSO.
-
Tomilopil: Due to its poor aqueous solubility, it is recommended to prepare stock solutions in 100% DMSO.[3]
Q2: What is the stability of avibactam in solution?
A2: Avibactam in aqueous solution is stable for a limited time. For instance, in combination with ceftazidime, the reconstituted solution is stable for 12 hours at room temperature or 24 hours when refrigerated (2-8°C). It is recommended to prepare fresh solutions for your experiments and not to store aqueous solutions for more than one day.[4] The stability can be affected by temperature and storage conditions.
Q3: How should I prepare avibactam for minimum inhibitory concentration (MIC) testing in Mueller-Hinton Broth?
A3: For MIC testing, it is crucial to have a sterile and homogenous solution.
-
Prepare a concentrated stock solution of avibactam sodium salt in sterile water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Perform serial dilutions of the sterile stock directly into sterile Mueller-Hinton Broth to achieve the desired final concentrations for your assay.
Q4: Can I autoclave media containing avibactam or tomilopil?
A4: No, you should not autoclave media containing these compounds. The high temperatures and pressures of autoclaving can lead to their degradation. Add the filter-sterilized compound to the media after it has been autoclaved and cooled to room temperature.
Quantitative Solubility Data
The following table summarizes the available solubility data for avibactam and tomilopil in various solvents.
| Compound | Solvent | Solubility | Reference(s) |
| Avibactam Sodium Salt | Water | >140 mg/mL | [5] |
| Avibactam Sodium Salt | PBS (pH 7.2) | ~10 mg/mL | [4] |
| Avibactam Sodium Salt | DMSO | ≥30 mg/mL | [5] |
| Avibactam Free Acid | DMSO | 125 mg/mL (requires sonication) | [5] |
| Tomilopil | DMSO | 100 mg/mL (requires sonication) | [3] |
| Tomilopil | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | [3] |
| Tomilopil | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of Avibactam Sodium Salt Solution for Cell-Based Assays
-
Materials:
-
Avibactam sodium salt powder
-
Sterile, nuclease-free water
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile conical tubes and serological pipettes
-
0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required amount of avibactam sodium salt to prepare a 10 mg/mL stock solution in sterile water.
-
In a sterile conical tube, add the calculated amount of avibactam sodium salt powder.
-
Add the corresponding volume of sterile water to the tube.
-
Vortex gently until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
For the working solution, thaw an aliquot and dilute it to the final desired concentration in your pre-warmed cell culture medium. Add the avibactam solution to the media slowly while gently swirling.
-
Protocol 2: Preparation of Tomilopil Solution for In Vitro Assays
-
Materials:
-
Tomilopil powder
-
100% DMSO
-
Sterile experimental buffer or media
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 100 mg/mL stock solution of tomilopil in 100% DMSO. This may require gentle warming and sonication to fully dissolve.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
For the working solution, perform a serial dilution from the DMSO stock into your experimental buffer or media. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
-
It is recommended to prepare the final working solution fresh for each experiment.
-
Visualizations
Caption: Troubleshooting workflow for avibactam and tomilopil solubility issues.
Caption: General experimental workflow for using avibactam or tomilopil.
References
- 1. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Avibactam and Avibactam Tomilopil Degradation in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of avibactam and its orally available prodrug, avibactam tomilopil, in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between avibactam and this compound?
A1: this compound is an orally active prodrug of avibactam.[1][2][3] Following oral administration, this compound is converted in vivo to the active drug, avibactam, which is a potent β-lactamase inhibitor.[1] This prodrug strategy allows for oral delivery of avibactam, which itself has low oral bioavailability.[4]
Q2: What is the primary degradation pathway for this compound in biological systems?
A2: The primary degradation pathway for this compound is the metabolic conversion to the active avibactam. This process involves the enzymatic cleavage of the prodrug moiety. The intended degradation is its conversion to the active drug.
Q3: What are the main degradation pathways for avibactam in biological matrices?
A3: Avibactam's degradation in biological matrices is primarily characterized by hydrolysis.[5][6] However, a key aspect of its mechanism of action is its reversible covalent binding to serine β-lactamases.[3][7] This means that a significant pathway is the deacylation and regeneration of the intact, active avibactam molecule.[3] In some instances, particularly with certain classes of β-lactamases like KPC-2, a slower, irreversible hydrolysis of the acyl-enzyme complex can occur, leading to fragmentation of the avibactam molecule.[8]
Q4: Is avibactam stable in common biological matrices like plasma and blood?
A4: Avibactam exhibits limited stability in plasma and whole blood, which necessitates careful sample handling and storage.[9] For therapeutic drug monitoring, transport times of less than 6 hours at 23°C are recommended for plasma samples.[9] Stability is improved at lower temperatures, and for long-term storage, freezing at -80°C is advisable.[10][11] Some studies suggest that stability may be better in dried blood spots (DBS) compared to plasma or whole blood.[9]
Q5: What analytical methods are typically used to study the degradation of avibactam?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the quantification of avibactam in biological matrices.[12][13][14] These methods are sensitive and specific enough to monitor the concentrations of avibactam and its potential degradation products during stability studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Inconsistent or lower-than-expected concentrations of avibactam in plasma samples.
-
Question: My LC-MS/MS results show variable and unexpectedly low concentrations of avibactam from plasma samples stored at 4°C for 24 hours. What could be the cause?
-
Answer: This issue is likely due to the degradation of avibactam in the plasma samples. Avibactam has limited stability at refrigerated temperatures.[9][11] To mitigate this, process plasma samples as quickly as possible after collection. If immediate analysis is not possible, samples should be frozen at -80°C. Ensure that the time between sample collection, processing, and freezing is minimized and consistent across all samples to reduce variability. Also, verify that the pH of the sample has not shifted, as pH can influence the rate of hydrolysis.
Issue 2: Difficulty in detecting the conversion of this compound to avibactam in vitro.
-
Question: I am incubating this compound in human plasma to monitor its conversion to avibactam, but the conversion rate is very low. Why might this be?
-
Answer: The conversion of this compound to avibactam is an enzymatic process. The low conversion rate in vitro could be due to several factors:
-
Enzyme Activity: The specific enzymes responsible for the cleavage of the prodrug may have low activity or be absent in the in vitro matrix being used. Consider using liver microsomes or hepatocytes, as these preparations typically have higher metabolic activity.
-
Cofactor Requirements: The enzymes may require specific cofactors that are not present in sufficient concentrations in the plasma matrix.
-
Incubation Conditions: Ensure that the incubation temperature and pH are optimal for enzymatic activity.
-
Issue 3: Observing multiple peaks related to avibactam in my chromatogram.
-
Question: During my LC-MS/MS analysis of avibactam stability, I am observing several unexpected peaks with similar mass-to-charge ratios. What are these?
-
Answer: These additional peaks could be degradation products of avibactam. Depending on the conditions of your experiment (e.g., presence of specific enzymes, pH), avibactam can undergo hydrolysis and fragmentation.[8] To identify these peaks, you would need to perform mass spectrometry fragmentation analysis (MS/MS) and compare the fragmentation patterns to the parent avibactam molecule and theoretically derived degradation products.
Data Presentation
Table 1: Stability of Avibactam in Human Biological Matrices
| Biological Matrix | Storage Temperature | Duration | Stability | Reference |
| Plasma | 23°C | < 6 hours | Stable | [9] |
| Whole Blood | 23°C | < 6 hours | Stable | [9] |
| Dried Blood Spots | 23°C | 24 hours | Stable | [9] |
| Plasma | 4°C | 23 hours | Stable | [10] |
| Plasma | -20°C | 10 days | Stable | [10] |
| Plasma | -80°C | 35 days | Stable | [10] |
| Plasma | -80°C | > 1 year | Stable | [11] |
Experimental Protocols
Protocol: In Vitro Stability Assessment of Avibactam in Human Plasma by LC-MS/MS
This protocol outlines a typical experiment to determine the stability of avibactam in human plasma.
1. Materials and Reagents:
-
Avibactam reference standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Internal standard (e.g., isotopically labeled avibactam)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of avibactam in water.
-
Prepare working solutions by diluting the stock solution with water to appropriate concentrations for spiking into plasma.
-
Prepare an internal standard stock solution and a working solution in a similar manner.
3. In Vitro Incubation:
-
Thaw frozen human plasma in a water bath at 37°C.
-
Fortify the plasma with avibactam working solution to achieve the desired final concentrations (e.g., low, medium, and high QC levels).
-
Vortex the spiked plasma samples gently.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the incubation mixture into separate tubes.
-
Immediately stop the degradation process by adding the internal standard in a protein precipitation solvent (e.g., acetonitrile).
4. Sample Preparation (Protein Precipitation):
-
To each plasma aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable HILIC or amide column for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program optimized for the separation of avibactam from endogenous plasma components.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for avibactam.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both avibactam and the internal standard.
-
6. Data Analysis:
-
Calculate the peak area ratio of avibactam to the internal standard for each time point.
-
Determine the concentration of avibactam at each time point using a calibration curve prepared in the same matrix.
-
Plot the percentage of avibactam remaining versus time. The stability is often assessed by the time at which the concentration falls below a certain threshold (e.g., 90%) of the initial concentration.
Visualizations
Caption: Conversion of this compound to avibactam.
Caption: Degradation pathways of avibactam.
Caption: Workflow for in vitro stability studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The road to avibactam: the first clinically useful non-β-lactam working somewhat like a β-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of avibactam and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 13. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Poor Bioavailability of Avibactam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of avibactam.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of avibactam?
A1: The primary obstacle to avibactam's oral absorption is its O-sulfated hydroxamic acid functionality. The charged sulfate moiety at physiological pH leads to poor membrane permeability, resulting in low oral bioavailability, which has been reported to be approximately 1% in rats, 15% in dogs, and 3% in monkeys.[1]
Q2: What is the most effective strategy to enhance the oral bioavailability of avibactam?
A2: The most successful strategy to date is the use of a prodrug approach.[1][2] This involves masking the negatively charged sulfate group with a promoiety that can be cleaved in vivo by endogenous enzymes, such as esterases, to release the active avibactam.
Q3: What type of prodrugs have been successfully developed for avibactam?
A3: A novel prodrug strategy employing a neopentyl group proximate to the sulfate and an ester-linked promoiety has proven effective.[1] Upon cleavage of the ester by plasma or tissue esterases, an intramolecular cyclization reaction is triggered, leading to the release of avibactam.
Q4: What are the key considerations when designing an oral prodrug for avibactam?
A4: Key considerations include:
-
Chemical Stability: The prodrug must be stable enough to be formulated into an oral dosage form and pass through the gastrointestinal tract intact.
-
Enzymatic Cleavage: The promoiety should be efficiently cleaved by endogenous enzymes (e.g., esterases) to release avibactam systemically.
-
Safety of Byproducts: The promoiety and any byproducts of the cleavage reaction should be non-toxic.
-
Physicochemical Properties: The prodrug should possess optimal lipophilicity and solubility for oral absorption.
Q5: How is the oral bioavailability of an avibactam prodrug assessed?
A5: Oral bioavailability is determined through preclinical pharmacokinetic (PK) studies in animal models, such as rats, dogs, and monkeys. This involves administering the prodrug orally and intravenously (IV) in separate experiments and measuring the plasma concentrations of both the prodrug and the released avibactam over time. The oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to the AUC from IV administration.
Troubleshooting Guides
Issue 1: Low or Variable Oral Bioavailability of the Avibactam Prodrug
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of the prodrug. | - Formulation Optimization: Explore different formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to improve solubility. - Salt Forms: Investigate different salt forms of the prodrug to enhance solubility and dissolution rate. |
| Chemical instability of the prodrug in the gastrointestinal tract. | - Enteric Coating: Consider an enteric-coated formulation to protect the prodrug from the acidic environment of the stomach. - Stability Studies: Conduct in vitro stability studies in simulated gastric and intestinal fluids to assess degradation. |
| Inefficient enzymatic conversion to avibactam. | - Promoieties Selection: Synthesize and screen a library of prodrugs with different promoieties to identify one that is a better substrate for relevant esterases. - In Vitro Enzyme Assays: Perform in vitro incubation studies with liver microsomes or plasma from different species (including human) to evaluate the rate of conversion. |
| Efflux transporter-mediated removal of the prodrug. | - In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if the prodrug is a substrate for efflux transporters like P-glycoprotein (P-gp). - Structural Modification: If the prodrug is a substrate, consider structural modifications to reduce its affinity for the transporter. |
| High first-pass metabolism. | - Metabolic Stability Assays: Assess the metabolic stability of the prodrug in liver microsomes or hepatocytes. - Route of Administration in Animal Models: In preclinical studies, administer the prodrug directly into the portal vein to quantify hepatic first-pass extraction. |
Issue 2: Difficulty in Quantifying Avibactam and its Prodrug in Plasma Samples
| Potential Cause | Troubleshooting Steps |
| Low plasma concentrations of the analyte. | - Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for simultaneous quantification.[3][4][5] - Sample Preparation: Optimize the sample preparation method (e.g., solid-phase extraction, protein precipitation) to minimize matrix effects and improve recovery.[3][4][5] |
| Instability of avibactam or the prodrug in plasma samples. | - Stabilizing Agents: Add stabilizing agents to the collection tubes if necessary. - Sample Handling: Process and freeze plasma samples immediately after collection. Conduct freeze-thaw and long-term stability studies to ensure sample integrity. |
| Interference from metabolites or endogenous plasma components. | - Chromatographic Separation: Optimize the LC method (e.g., column chemistry, mobile phase composition, gradient) to achieve adequate separation of the analytes from interfering substances. - Mass Spectrometry Parameters: Fine-tune the mass spectrometer parameters (e.g., precursor and product ions, collision energy) to enhance selectivity. |
Data Presentation
Table 1: Oral Bioavailability of Avibactam and its Prodrugs in Preclinical Species
| Compound | Species | Oral Bioavailability (F%) | Reference |
| Avibactam | Rat | ~1% | [1] |
| Avibactam | Monkey | 3% | [1] |
| Avibactam | Dog | 15% | [1] |
| Avibactam Prodrug (Compound 14) | Rat | 47% | [1] |
| Avibactam Prodrug (Compound 14) | Monkey | 34% | [1] |
| Avibactam Prodrug (Compound 14) | Dog | 40% | [1] |
| Avibactam Prodrug (Compound 18) | Rat | 38% | [1] |
| Avibactam Prodrug (Compound 18) | Monkey | 45% | [1] |
| Avibactam Prodrug (Compound 18) | Dog | 42% | [1] |
Table 2: Pharmacokinetic Parameters of Intravenous Avibactam in Humans
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | 1.4 - 3.2 hours | |
| Volume of Distribution (Vd) | 15.4 - 26.3 L | |
| Total Body Clearance (CL) | ~11.9 L/h | [6] |
| Renal Clearance (CLr) | ~9.8 L/h | |
| Protein Binding | 5.7 - 8.2% |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of an Avibactam Prodrug in Rats
1. Objective: To determine the absolute oral bioavailability of an avibactam prodrug in Sprague-Dawley rats.
2. Materials:
-
Avibactam prodrug
-
Avibactam reference standard
-
Vehicle for oral and intravenous administration (e.g., saline, 5% dextrose)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system
3. Method:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Oral Group (n=5): Administer the avibactam prodrug via oral gavage at a predetermined dose (e.g., 20 mg/kg).
-
Intravenous Group (n=5): Administer the avibactam prodrug intravenously via a tail vein catheter at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for both the oral and intravenous groups, including AUC0-t, AUC0-inf, Cmax, Tmax, and t1/2, using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
Protocol 2: In Vivo Efficacy of an Oral Avibactam Prodrug in a Murine Sepsis Model
1. Objective: To evaluate the efficacy of an orally administered avibactam prodrug in combination with an intravenously administered β-lactam (e.g., ceftazidime) in a murine sepsis model.
2. Materials:
-
Avibactam prodrug
-
Ceftazidime
-
Bacterial strain (e.g., a ceftazidime-resistant, β-lactamase-producing Klebsiella pneumoniae)
-
Neutropenic mice (e.g., induced by cyclophosphamide)
-
Oral gavage needles
-
Intravenous injection supplies
-
Saline solution
-
Bacterial culture media
3. Method:
-
Bacterial Culture: Prepare a standardized inoculum of the bacterial strain.
-
Infection: Induce a systemic infection in neutropenic mice by intraperitoneal injection of the bacterial inoculum.
-
Treatment Groups (n=10 per group):
-
Vehicle control (oral and IV saline)
-
Ceftazidime alone (IV)
-
Avibactam prodrug alone (oral)
-
Ceftazidime (IV) + Avibactam prodrug (oral)
-
-
Dosing:
-
Initiate treatment 1-2 hours post-infection.
-
Administer the avibactam prodrug orally at a predetermined dose and schedule (e.g., twice daily).
-
Administer ceftazidime intravenously at a standard therapeutic dose and schedule.
-
-
Monitoring: Monitor the mice for survival over a period of 7 days.
-
Endpoint: The primary endpoint is the survival rate in each treatment group.
-
Statistical Analysis: Compare the survival curves between the treatment groups using a Kaplan-Meier analysis with a log-rank test.
Visualizations
Signaling Pathway: Prodrug Activation and Avibactam Release
Caption: Intestinal absorption and subsequent enzymatic activation of an oral avibactam prodrug.
Experimental Workflow: Oral Bioavailability Assessment
Caption: A typical experimental workflow for determining the oral bioavailability of a prodrug.
Logical Relationship: Prodrug Development Cascade
Caption: The developmental cascade for an oral prodrug of an intravenously administered drug.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of avibactam and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 5. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
variability in avibactam tomilopil pharmacokinetic data
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the pharmacokinetic (PK) variability of avibactam.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of avibactam in healthy adults?
A1: Avibactam generally exhibits predictable pharmacokinetics. Key parameters from various studies are summarized below.
| Parameter | Mean Value (Range or %CV) | Key Considerations |
| Elimination Half-Life (t½) | 1.4 - 3.2 hours | Relatively short, supporting frequent dosing intervals. |
| Volume of Distribution (Vd) | 15.4 - 26.3 L | Suggests distribution primarily into the extracellular fluid. |
| Total Clearance (CL) | Varies significantly with renal function | Primarily cleared by the kidneys. |
| Renal Clearance (CLR) | Accounts for the majority of total clearance | Highly correlated with creatinine clearance (CrCL). |
Q2: What is the primary driver of pharmacokinetic variability for avibactam?
A2: The most significant factor influencing avibactam's pharmacokinetic variability is renal function, specifically creatinine clearance (CrCL).[1][2] Avibactam is predominantly cleared from the body by the kidneys through urinary excretion.[2][3] Therefore, variations in renal function directly impact the drug's clearance and exposure. Population pharmacokinetic models have consistently identified CrCL as the key covariate for avibactam clearance.[1]
Q3: Are there other factors that contribute to the variability in avibactam pharmacokinetics?
A3: While renal function is the main driver, other factors can also contribute to interindividual variability. These include:
-
Age: Age-related declines in renal function can affect avibactam clearance.
-
Body Weight: Body size can influence the volume of distribution.
-
Therapeutic Indication and Severity of Illness: The underlying disease state and its severity (e.g., as measured by APACHE II score) can be related to clearance and volume of distribution.[4]
Q4: How does renal impairment affect avibactam pharmacokinetics?
A4: Increasing severity of renal impairment leads to decreased total and renal clearance of avibactam, resulting in increased drug exposure and a longer terminal half-life.[2] This necessitates dose adjustments in patients with impaired renal function to avoid potential toxicity while maintaining therapeutic efficacy. The relationship between avibactam clearance and CrCL is approximately linear.[2]
Q5: Is avibactam removed by hemodialysis?
A5: Yes, a significant portion of avibactam can be removed during hemodialysis. Studies have shown that a 4-hour hemodialysis session can remove over 50% of the administered dose.[2] Consequently, it is recommended that avibactam be administered after hemodialysis.[2]
Troubleshooting Guides
This section provides guidance for addressing common issues encountered during pharmacokinetic studies of avibactam.
Issue 1: High interindividual variability in avibactam plasma concentrations observed in a study population.
-
Possible Cause 1: Undocumented differences in renal function.
-
Troubleshooting Step: Ensure that creatinine clearance (CrCL) has been accurately assessed for all subjects at baseline and, if relevant, throughout the study. Stratify data analysis by renal function status (e.g., normal, mild, moderate, severe impairment) to investigate the correlation between CrCL and avibactam exposure.
-
-
Possible Cause 2: Concomitant medications affecting renal function.
-
Troubleshooting Step: Review all concomitant medications to identify any drugs that could potentially alter renal function. If such medications are present, consider their potential impact on avibactam clearance in your analysis.
-
-
Possible Cause 3: Variability in other patient-specific factors.
-
Troubleshooting Step: Collect and analyze data on other covariates such as age, body weight, and severity of illness to assess their contribution to the observed variability.
-
Issue 2: Unexpectedly high or low avibactam exposure in a subset of patients.
-
Possible Cause 1: Acute changes in renal function.
-
Troubleshooting Step: For subjects with outlier data, investigate any potential for acute kidney injury or rapid changes in renal function during the study period.
-
-
Possible Cause 2: Dosing or sampling errors.
-
Troubleshooting Step: Verify the accuracy of dosing records and the timing of pharmacokinetic sample collection. Errors in these procedures can lead to significant deviations in measured concentrations.
-
Experimental Protocols
Protocol: Population Pharmacokinetic (PopPK) Modeling of Avibactam
-
Study Design: Collect sparse or rich pharmacokinetic data from Phase I, II, or III clinical trials.
-
Data Collection:
-
Record demographic data (age, weight, sex, etc.).
-
Measure serum creatinine to calculate creatinine clearance (e.g., using the Cockcroft-Gault equation).
-
Collect plasma samples at various time points after avibactam administration.
-
Analyze plasma samples for avibactam concentrations using a validated analytical method (e.g., LC-MS/MS).
-
-
Model Building:
-
Use non-linear mixed-effects modeling software (e.g., NONMEM, Monolix).
-
Start with a base structural model, typically a two-compartment model for avibactam, to describe the concentration-time data.
-
Estimate interindividual variability on key pharmacokinetic parameters (e.g., clearance, volume of distribution).
-
Test for the influence of covariates (e.g., CrCL, age, weight) on the pharmacokinetic parameters using a stepwise forward addition and backward elimination approach.
-
-
Model Validation:
-
Perform goodness-of-fit plots.
-
Use bootstrap and visual predictive checks to assess the stability and predictive performance of the final model.
-
Visualizations
Caption: Factors influencing avibactam pharmacokinetic variability.
References
- 1. Ceftazidime-Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. certara.com [certara.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A model-based evaluation of the pharmacokinetics-pharmacodynamics (PKPD) of avibactam in combination with ceftazidime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Avibactam and Avibactam Tomilopil Instability in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with avibactam and its orally available prodrug, avibactam tomilopil. This resource provides essential information to help you navigate the inherent instability of these compounds in aqueous solutions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my avibactam solution losing activity over time?
A1: Avibactam is susceptible to hydrolysis in aqueous solutions, which is a primary cause of its degradation. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of certain buffer components. For optimal stability, it is recommended to prepare fresh solutions before use and store them under appropriate conditions (see stability data tables below).
Q2: What is this compound, and why does it seem unstable in my aqueous-based in vitro assay?
A2: this compound is a prodrug of avibactam, designed for oral administration. Its "instability" in aqueous or biological media is an intended feature. It is designed to be converted to the active drug, avibactam, in vivo, a process often initiated by esterase-mediated cleavage. Therefore, when working with this compound in vitro, you should expect it to convert to avibactam, especially in the presence of biological matrices like plasma or cell culture media containing esterases.
Q3: How should I prepare stock solutions of avibactam and this compound?
A3: For avibactam, stock solutions can be prepared in water or a suitable buffer. However, due to its limited stability in aqueous solutions, it is advisable to prepare fresh solutions or store them for very short periods at 2-8°C. For this compound, stock solutions are typically prepared in an organic solvent like DMSO. These stock solutions are generally more stable when stored at -20°C or -80°C. Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: Can I use the same analytical method to measure both avibactam and this compound?
A4: While related, avibactam and this compound are distinct chemical entities with different physicochemical properties. Therefore, a single analytical method may not be suitable for the simultaneous quantification of both with high accuracy and precision. It is recommended to develop and validate specific analytical methods, such as LC-MS/MS, for each compound or a method capable of separating and quantifying both if you are studying the conversion of the prodrug.
Q5: My in vivo experiment with this compound is giving inconsistent results. What could be the cause?
A5: Inconsistent results with this compound in in vivo studies can be due to variability in its conversion to avibactam. Factors influencing this conversion include the animal species (due to differences in esterase activity), the formulation used for administration, and the route of administration. Careful consideration of the formulation and pilot studies to assess the pharmacokinetic profile in your specific model are recommended.
Troubleshooting Guides
Issue 1: Rapid Loss of Avibactam Activity in Solution
| Potential Cause | Troubleshooting Step |
| pH of the solution is not optimal. | Avibactam stability is pH-dependent. Prepare solutions in a buffer system that maintains a pH range where avibactam is most stable (consult literature for your specific conditions). Avoid highly acidic or alkaline conditions. |
| High storage temperature. | Hydrolysis of avibactam is accelerated at higher temperatures. Prepare solutions fresh and use them immediately. If short-term storage is necessary, keep solutions on ice or refrigerated at 2-8°C. |
| Incompatible buffer components. | Certain buffer species may catalyze the degradation of avibactam. If you suspect buffer interference, try using an alternative buffer system. |
| Microbial contamination. | Microorganisms can degrade the compound. Use sterile solutions and aseptic techniques, especially for long-term experiments. |
Issue 2: Unexpectedly High Avibactam Concentration When Using this compound
| Potential Cause | Troubleshooting Step |
| Conversion of this compound to avibactam. | This is the expected behavior of the prodrug. Your analytical method may be detecting the resulting avibactam. To study the prodrug itself, you may need to use an analytical method that can distinguish between the prodrug and the active drug and work in conditions that minimize conversion (e.g., absence of esterases, specific pH). |
| Spontaneous hydrolysis of the prodrug. | This compound can also undergo spontaneous chemical hydrolysis to avibactam in aqueous solutions, even without enzymatic activity. Minimize the time the prodrug is in an aqueous solution before use. |
Quantitative Data Summary
Table 1: Stability of Avibactam in Aqueous Solutions
| Condition | Parameter | Value | Reference |
| Storage Temperature | Half-life in Mueller Hinton Broth (pH 7.25) | >120 hours | [1] |
| Half-life in Water (25°C) | >200 hours | [1] | |
| Reconstituted Avycaz® (Ceftazidime/Avibactam) | Stability at Room Temperature | Up to 12 hours | [2][3] |
| Stability under Refrigeration (2-8°C) | Up to 24 hours | [2][3] |
Note: Stability can be formulation and buffer dependent. The data above should be used as a general guideline.
Table 2: Factors Influencing the Conversion of this compound to Avibactam
| Factor | Effect on Conversion Rate | Considerations for Researchers |
| Presence of Esterases | Increases | Expect rapid conversion in biological matrices (e.g., plasma, serum, cell culture media with serum). For in vitro experiments aiming to study the prodrug, consider using esterase inhibitors or serum-free media if appropriate. |
| pH | pH-dependent | The rate of chemical hydrolysis is likely to be influenced by pH. Characterize the stability of the prodrug in your specific buffer system. |
| Temperature | Increases with temperature | Keep solutions of this compound cool and use them promptly after preparation to minimize premature conversion. |
| Formulation | Can be significant | For in vivo studies, the choice of vehicle can impact the rate and extent of prodrug absorption and conversion. |
Experimental Protocols
Protocol 1: Preparation of Avibactam Solution for In Vitro Testing
-
Materials : Avibactam powder, sterile water or desired sterile buffer (e.g., phosphate-buffered saline, PBS).
-
Procedure :
-
On the day of the experiment, allow the avibactam powder to equilibrate to room temperature.
-
Weigh the required amount of avibactam in a sterile container.
-
Add the desired volume of sterile, room-temperature water or buffer to achieve the target concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Use the solution immediately. If temporary storage is unavoidable, keep the solution on ice for the shortest possible duration.
-
Protocol 2: Stability Assessment of Avibactam using RP-HPLC
-
Objective : To determine the degradation kinetics of avibactam under specific conditions.
-
Method : A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common technique.
-
General Procedure :
-
Prepare a stock solution of avibactam of known concentration in the desired aqueous medium (e.g., buffer at a specific pH).
-
Incubate the solution under the desired stress conditions (e.g., specific temperature).
-
At predetermined time points, withdraw aliquots of the solution.
-
Immediately quench any further degradation if necessary (e.g., by rapid freezing or addition of a quenching agent, depending on the degradation pathway).
-
Analyze the samples by a validated RP-HPLC method to quantify the remaining percentage of avibactam.
-
Plot the percentage of avibactam remaining versus time to determine the degradation kinetics.
-
Note: The specific HPLC conditions (e.g., column, mobile phase, flow rate, and detector wavelength) need to be optimized and validated for avibactam.
Visualizations
Caption: Degradation pathway of avibactam in aqueous solution.
Caption: Conversion of this compound to active avibactam.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Refining Analytical Methods for Avibactam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for avibactam.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of avibactam, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination: Buildup of matrix components on the column. | - Implement a robust sample clean-up method, such as solid-phase extraction (SPE).[1][2][3] - Use a guard column to protect the analytical column. - Flush the column with a strong solvent. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of avibactam. | - Adjust the mobile phase pH to ensure consistent ionization of the analyte. | |
| Injection of a sample in a solvent stronger than the mobile phase. | - Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: Inefficient ionization of avibactam in the mass spectrometer source. | - Optimize mass spectrometry source parameters (e.g., spray voltage, gas flows, temperature). - Consider using a different ionization mode (positive vs. negative) to see which provides a better signal for avibactam.[4] |
| Matrix Effects: Co-eluting matrix components suppressing the analyte signal. | - Improve sample preparation to remove interfering matrix components.[1][2][3] - Adjust chromatographic conditions to separate avibactam from interfering peaks. | |
| Inefficient Extraction: Poor recovery of avibactam during sample preparation. | - Optimize the solid-phase extraction (SPE) protocol, particularly the choice of sorbent and elution solvents. A weak anion exchange SPE is often used for avibactam.[1][2][3] | |
| Inconsistent Retention Times | Fluctuations in Mobile Phase Composition or Flow Rate. | - Ensure the HPLC pump is functioning correctly and delivering a stable flow rate. - Prepare fresh mobile phase daily and ensure it is thoroughly degassed. |
| Column Temperature Variations. | - Use a column oven to maintain a consistent column temperature. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Allow for adequate column equilibration time before injecting samples. | |
| Baseline Noise or Drifting | Contaminated Mobile Phase or HPLC System. | - Use high-purity solvents and reagents for the mobile phase. - Flush the HPLC system with a strong solvent to remove any contaminants. |
| Detector Issues: A dirty or failing detector lamp (in UV-based detection). | - Clean the detector flow cell. - Replace the detector lamp if necessary. | |
| Analyte Instability | Degradation of Avibactam in Biological Samples. | - Minimize the time between sample collection and analysis. - Store samples at appropriate temperatures (e.g., frozen) to slow degradation.[4][5] - Studies have shown that avibactam stability is better in dried blood spots (DBS) compared to plasma for transport at room temperature.[4] |
Frequently Asked Questions (FAQs)
Q1: Is avibactam extensively metabolized in humans?
A1: No, avibactam is considered to be metabolically stable. The unchanged drug is the major drug-related component found in human plasma and urine.[6][7] There is no evidence of significant metabolism in human liver preparations.[6]
Q2: What is the recommended analytical technique for quantifying avibactam in biological matrices?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended method for the sensitive and selective quantification of avibactam in biological samples like plasma and cerebrospinal fluid.[1][2][3][8][9]
Q3: What are the key considerations for sample preparation when analyzing avibactam?
A3: Due to the polar nature of avibactam, a common sample preparation technique is weak anionic exchange solid-phase extraction (SPE).[1][2][3] Protein precipitation is another method that has been used.[1][8][9] The choice of method will depend on the matrix and the required sensitivity.
Q4: How can I ensure the stability of avibactam in my samples during collection, storage, and analysis?
A4: Avibactam can be unstable in biological matrices. It is crucial to:
-
Process samples as quickly as possible.
-
Store samples at low temperatures (e.g., -70°C) for long-term storage.
-
For short-term storage and transport, refrigeration is recommended.[5]
-
Studies have indicated that avibactam has limited stability at room temperature in plasma, with transport times of less than 6 hours being recommended.[4] The use of dried blood spots (DBS) has been shown to improve stability for transport purposes.[4]
Q5: What type of chromatographic column is suitable for avibactam analysis?
A5: Due to its polarity, hydrophilic interaction liquid chromatography (HILIC) or amide columns are often used for the retention and separation of avibactam.[1][2][3] Reversed-phase C18 columns have also been used, often with specific mobile phase conditions to achieve adequate retention.[8][9]
Q6: I am having trouble with the simultaneous analysis of avibactam and ceftazidime. What are some common challenges?
A6: A key challenge is the difference in their physicochemical properties, which may require different extraction and chromatographic conditions. Some methods use separate extractions and chromatographic runs for each analyte.[1][2][3] However, simultaneous methods have been developed and validated, often requiring careful optimization of the LC-MS/MS parameters.[8][9][10]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Avibactam from Human Plasma
This protocol is a generalized procedure based on commonly used methods.[1][2][3]
-
Pre-treat Plasma: Thaw frozen plasma samples on ice. Centrifuge at 4°C to pellet any precipitates.
-
Condition SPE Plate: Condition a weak anion exchange (WAX) SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load 100 µL of the plasma sample onto the conditioned SPE plate.
-
Wash: Wash the SPE plate with 1 mL of water, followed by 1 mL of methanol.
-
Elute: Elute avibactam from the SPE plate with 500 µL of 5% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters for Avibactam Quantification
The following are example starting parameters that should be optimized for your specific instrumentation.
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | Amide or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B), then ramp down to a lower percentage. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode |
| MRM Transitions | To be determined by direct infusion of an avibactam standard. |
Data Presentation
Table 1: Example Calibration Curve Parameters for Avibactam in Human Plasma
| Analyte | Matrix | Calibration Range (ng/mL) | Linearity (r²) |
| Avibactam | Human Plasma | 10 - 10,000 | > 0.99 |
Data is representative and based on published methods.[1][2][3]
Table 2: Stability of Avibactam in Different Conditions
| Matrix | Storage Condition | Duration | Stability |
| Human Plasma | Room Temperature (~23°C) | 6 hours | Stable[4] |
| Human Plasma | Refrigerated (2-8°C) | 24 hours | Stable[5] |
| Dried Blood Spots | Room Temperature (~23°C) | 24 hours | Stable[4] |
Visualizations
Caption: General workflow for the analysis of avibactam in plasma.
Caption: A logical approach to troubleshooting common analytical issues.
A note on "tomilopil": The user's request mentioned "tomilopil metabolites." Extensive searches did not yield information on a compound named "tomilopil" in the context of avibactam. It is possible this is a typographical error. The information provided here focuses on avibactam, which is consistent with the broader context of the request. Researchers are advised to verify the name of any secondary compounds of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of avibactam and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 3. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Assessment of the mass balance recovery and metabolite profile of avibactam in humans and in vitro drug-drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Bioanalytical method validation for the simultaneous determination of ceftazidime and avibactam in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avibactam & Tomilopil PXRD Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering diffuse scattering in Powder X-ray Diffraction (PXRD) analysis of avibactam and tomilopil.
Frequently Asked Questions (FAQs)
Q1: What is diffuse scattering in the PXRD pattern of a pharmaceutical powder like avibactam or tomilopil?
A1: In PXRD, strong, sharp peaks (Bragg peaks) arise from the long-range, ordered arrangement of atoms in a crystalline material.[1] Diffuse scattering is the weak, broadly distributed signal found between these sharp peaks.[2][3] It originates from deviations from a perfect, ordered crystal lattice, providing information about short-range order and structural disorder.[2][4][5]
Q2: What are the common causes of diffuse scattering in pharmaceutical samples?
A2: Diffuse scattering can be caused by a variety of factors related to structural disorder. This is a partial list of common sources:
-
Amorphous Content: The presence of a non-crystalline (amorphous) phase is a primary cause, often appearing as a broad "amorphous halo" in the diffractogram.[6]
-
Nanocrystalline Material: Very small crystallite sizes can cause significant broadening of Bragg peaks, which may be mistaken for or contribute to diffuse scattering.[4]
-
Static Disorder: Imperfections in the crystal lattice such as vacancies, stacking faults, or substitutional defects disrupt long-range order.[2]
-
Thermal Motion: The vibration of atoms around their equilibrium positions in the crystal lattice also contributes to diffuse scattering.[2]
Q3: My PXRD pattern shows a broad hump or "amorphous halo." What does this signify?
A3: A broad hump in a PXRD pattern is a strong indicator of the presence of amorphous (non-crystalline) material in your sample.[6] Unlike the sharp peaks that denote crystalline structure, this "halo" results from the lack of long-range atomic order.[7] The position and width of the halo relate to the distribution of interatomic distances in the amorphous phase, and the area under the halo is proportional to the amount of amorphous material present.[6]
Troubleshooting Guide
Issue 1: My PXRD pattern has a low signal-to-noise ratio and significant background, making diffuse scattering hard to analyze.
Solution: The quality of your PXRD pattern is highly dependent on both sample preparation and data collection strategy.[8]
-
Optimize Sample Preparation: This is a crucial first step.[9]
-
Particle Size: Grind your sample to a fine powder (typically in the micrometer range) using a mortar and pestle or a ball mill to ensure homogeneity and reduce particle size effects.[10][11]
-
Homogenization: Ensure uniform particle distribution by mixing, blending, or sieving the powder.[10]
-
Sample Mounting: Prepare a smooth, flat sample surface that is level with the sample holder. An uneven surface or incorrect height can shift diffraction angles and reduce data quality.[12] Avoid excessive compaction, which can induce preferred orientation.[10]
-
-
Optimize Data Collection Parameters:
-
To improve resolution and counting statistics, especially for weak signals like diffuse scattering, adjust your scan parameters. A smaller step size (e.g., 0.05 degrees) and a longer step time (e.g., 5 seconds) can help identify weaker peaks and features.[11]
-
Issue 2: The peaks in my pattern are broad. How do I distinguish between amorphous content and nanocrystalline material?
Solution: While both can cause broad features, they are distinct phenomena. Peak broadening from small crystallites is different from the broad, undulating halo of a truly amorphous phase.[4] High-resolution PXRD and complementary techniques can help differentiate them. For a more definitive analysis of local atomic structure in such disordered systems, Pair Distribution Function (PDF) analysis is recommended.[1][13]
Issue 3: How can I quantify the amount of amorphous material in my avibactam or tomilopil sample?
Solution: Quantifying amorphous content from a PXRD pattern can be achieved through several methods.[14] One of the most reliable is the Internal Standard Method .[15]
This involves adding a precise, known amount of a highly crystalline, stable standard material (e.g., corundum, Al₂O₃) to your sample.[16] During Rietveld refinement, the software calculates the relative weight percentages of all crystalline phases. Because the amorphous content does not contribute to Bragg peaks, the calculated amount of the internal standard will be overestimated.[15][16] The amorphous content can then be calculated by determining the difference between the calculated and the actual, known weight percentage of the standard.
Experimental Protocols & Data Management
Protocol 1: Recommended PXRD Sample Preparation
-
Grinding: Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle with a rotary motion to achieve a fine, consistent powder.
-
Mounting: Use a zero-background sample holder. Carefully load the powder into the holder's cavity.
-
Surface Smoothing: Use the edge of a clean glass slide to gently press and level the powder, ensuring it is flush with the holder's surface. This creates a smooth analysis surface and minimizes height errors.[12]
-
Cleaning: Carefully clean any excess powder from the edges of the sample holder to avoid contaminating the instrument.
Protocol 2: Quantification of Amorphous Content (Internal Standard Method)
-
Standard Selection: Choose a highly crystalline, commercially available standard that has sharp, intense diffraction peaks that do not significantly overlap with your sample's peaks. Corundum (α-Al₂O₃) is a common choice.[16]
-
Mixture Preparation:
-
Accurately weigh the active pharmaceutical ingredient (API) sample (e.g., 90 mg).
-
Accurately weigh the internal standard (e.g., 10 mg, for a 10% w/w mixture).
-
Combine the two powders and homogenize thoroughly, for example, by gentle mixing in a vial or using a ball mill.[11]
-
-
Data Collection: Collect a high-quality PXRD pattern of the mixture.
-
Rietveld Refinement:
-
Perform a Rietveld refinement on the collected data. This requires having the crystal structure files (CIF) for your crystalline API phase(s) and the internal standard.
-
The refinement will output the weight percentages of the crystalline phases, normalized to 100%.
-
-
Calculation: Calculate the amorphous content using the known weight fraction of the internal standard.
Data & Results Tables
Organize your experimental parameters and results in clear, structured tables for easy comparison and reporting.
Table 1: PXRD Data Collection Parameters
| Parameter | Setting |
|---|---|
| Instrument | [Specify Model] |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | [e.g., 40 kV] |
| Current | [e.g., 40 mA] |
| Scan Range (2θ) | [e.g., 5° - 50°] |
| Step Size (°) | [e.g., 0.02°] |
| Step Time (s) | [e.g., 2 s] |
| Sample Spinner | [On/Off] |
Table 2: Example of Amorphous Content Quantification Results
| Sample ID | Crystalline API (Refined wt%) | Internal Standard (Refined wt%) | Internal Standard (Actual wt%) | Calculated Amorphous Content (wt%) |
|---|---|---|---|---|
| Avibactam_Batch_01 | 83.3% | 16.7% | 15.0% | 10.2% |
| Tomilopil_Batch_02 | 94.1% | 5.9% | 5.0% | 15.3% |
Visualized Workflows & Concepts
PXRD Analysis Workflow
The following diagram outlines a logical workflow for identifying and analyzing diffuse scattering in a PXRD experiment.
Caption: Workflow for investigating diffuse scattering in PXRD.
Bragg vs. Diffuse Scattering
This diagram illustrates the conceptual origin of Bragg peaks versus diffuse scattering from atomic arrangements.
Caption: Conceptual difference between Bragg and diffuse scattering.
Advanced Analysis: Pair Distribution Function (PDF)
For materials that are poorly crystalline, nanocrystalline, or amorphous, conventional PXRD analysis which focuses on Bragg peaks is insufficient. Pair Distribution Function (PDF) analysis is a powerful technique that utilizes the total scattering data—both Bragg peaks and the diffuse scattering signal—to provide detailed information about the local atomic structure.[1][17]
Consider using PDF analysis when:
-
You need to characterize the structure of an amorphous phase.[13]
-
Your material is nanocrystalline, leading to very broad diffraction peaks.[18]
-
You need to understand short-range structural correlations that are not captured by average crystal structure models.[7]
The PDF is obtained by a Fourier transform of the total scattering data and describes the probability of finding two atoms separated by a specific distance.[1][18]
References
- 1. Total Scattering | Pair Distribution Function Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. Diffuse scattering - GISAXS [gisaxs.com]
- 3. Diffuse scattering and partial disorder in complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. neutrons.ornl.gov [neutrons.ornl.gov]
- 6. energy-proceedings.org [energy-proceedings.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]
- 9. ijbpas.com [ijbpas.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Effect of sample preparation method on quantification of polymorphs using PXRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 13. Total Scattering: Pair-Distribution Function Analysis of Amorphous or Partially Crystalline Materials [kofo.mpg.de]
- 14. icdd.com [icdd.com]
- 15. Quantification of Amorphous Phases (Internal Standard Method) – Profex [profex-xrd.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Pharmacokinetics of Avibactam and Other Novel Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of avibactam and other recently developed beta-lactamase inhibitors, including relebactam and vaborbactam. Additionally, it explores the available data on avibactam tomilopil, an oral prodrug of avibactam. The information presented is supported by experimental data from various clinical and preclinical studies, with a focus on key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.
Executive Summary
Avibactam, relebactam, and vaborbactam are intravenously administered beta-lactamase inhibitors that play a crucial role in overcoming antibiotic resistance in Gram-negative bacteria. They exhibit distinct pharmacokinetic profiles that influence their clinical application. Avibactam has a half-life of approximately 2 hours and is primarily cleared renally.[1] Relebactam and vaborbactam also have similar short half-lives and are predominantly excreted unchanged in the urine. The development of this compound, an oral prodrug, aims to overcome the poor oral bioavailability of avibactam. However, comprehensive pharmacokinetic data for this compound in humans remains limited in the public domain. This guide summarizes the currently available quantitative data to facilitate a comparative understanding of these important therapeutic agents.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for avibactam, relebactam, and vaborbactam in healthy adult volunteers with normal renal function following intravenous administration. It is important to note that direct head-to-head comparative studies are limited, and these values are compiled from separate clinical trials.
| Pharmacokinetic Parameter | Avibactam | Relebactam | Vaborbactam |
| Route of Administration | Intravenous | Intravenous | Intravenous |
| Half-life (t½) | ~2.0 hours[1] | 1.2 - 2.1 hours | ~1.7 hours |
| Volume of Distribution (Vd) | 15.4 - 26.3 L[2] | ~19 L | 18.6 L |
| Protein Binding | ~8%[3] | ~22% | ~33% |
| Clearance (CL) | ~15 L/h | 11.5 L/h | 9.9 L/h |
| Primary Route of Excretion | Renal (primarily as unchanged drug)[2] | Renal (primarily as unchanged drug) | Renal (primarily as unchanged drug) |
| Oral Bioavailability | Very low (~6.2%)[4] | Not applicable | Not applicable |
This compound: As an oral prodrug, this compound is designed to be absorbed from the gastrointestinal tract and then converted to the active drug, avibactam. Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, and AUC of the prodrug itself, are not yet widely published in peer-reviewed literature. The key efficacy determinant for the prodrug is its ability to deliver therapeutic concentrations of avibactam.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of clinical and preclinical studies. Below are detailed methodologies from key experiments cited.
Phase I Clinical Trial for Intravenous Avibactam
-
Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy male volunteers.[4]
-
Dosing:
-
Sample Collection: Blood and urine samples were collected at predefined time points to measure avibactam concentrations. For the single-dose cohorts, blood samples were collected pre-dose and at multiple time points up to 24 hours post-dose. Urine was collected for 24 hours post-dose.[4]
-
Bioanalytical Method: Avibactam concentrations in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7][8][9] The lower limit of quantification was typically in the range of 10-50 ng/mL.
Pediatric Pharmacokinetic Study of Ceftazidime-Avibactam
-
Study Design: A Phase I, multicenter, open-label, single-dose study was conducted in hospitalized pediatric patients (from 3 months to <18 years of age) with suspected or confirmed infections.[10][11]
-
Dosing: Patients received a single 2-hour intravenous infusion of ceftazidime-avibactam. Dosing was age and weight-dependent.[10][11]
-
Sample Collection: Blood samples were collected at the end of the infusion and at several time points post-infusion to characterize the pharmacokinetic profile. A sparse sampling approach was used for younger children to minimize blood draw volumes.[10][11]
-
Bioanalytical Method: Plasma concentrations of ceftazidime and avibactam were measured using a validated LC-MS/MS method.[10][11]
Preclinical Murine Infection Models
-
Study Design: Neutropenic murine thigh and lung infection models were used to evaluate the pharmacokinetics and pharmacodynamics of ceftazidime and avibactam.[12]
-
Dosing: Mice were administered single subcutaneous doses of ceftazidime and avibactam in various combinations.[12]
-
Sample Collection: Blood and bronchoalveolar lavage fluid (for epithelial lining fluid analysis) were collected at multiple time points post-dose.[12]
-
Bioanalytical Method: Concentrations of ceftazidime and avibactam in serum and epithelial lining fluid were determined by LC-MS/MS.[12]
Visualizations
The following diagrams illustrate key conceptual relationships and experimental workflows relevant to the pharmacokinetics of these beta-lactamase inhibitors.
Caption: Conversion of the oral prodrug this compound to its active form, avibactam.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Review of Clinical Pharmacokinetics of Avibactam, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Safety and pharmacokinetics of single and multiple ascending doses of avibactam alone and in combination with ceftazidime in healthy male volunteers: results of two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Phase I Study Assessing the Pharmacokinetic Profile, Safety, and Tolerability of a Single Dose of Ceftazidime-Avibactam in Hospitalized Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Penetration of Ceftazidime and Avibactam into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ceftibuten-Avibactam and Other Oral Antibiotics for Complicated Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a significant challenge in the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis (AP). This has spurred the development of novel oral antibiotics with enhanced activity against resistant Gram-negative bacteria. This guide provides a comprehensive comparison of the investigational oral antibiotic ceftibuten-avibactam with other oral antibiotics commonly used or in development for the treatment of cUTIs. The information is based on available preclinical and early clinical data.
Mechanism of Action: A Synergistic Approach
Ceftibuten-avibactam combines a third-generation cephalosporin with a novel broad-spectrum β-lactamase inhibitor.
-
Ceftibuten: This β-lactam antibiotic exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which are essential for cell wall synthesis. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[1][2]
-
Avibactam: Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftibuten from degradation by a wide range of β-lactamases, including Ambler class A (such as ESBLs and KPCs), class C (AmpC), and some class D enzymes.[3][4] Unlike earlier β-lactamase inhibitors, avibactam has a unique reversible mechanism of action, forming a covalent adduct with the β-lactamase enzyme that is slow to hydrolyze, effectively restoring the activity of the partner β-lactam.[5][6] Tomilopil is the oral prodrug of avibactam.
In Vitro Efficacy: A Potent Combination Against Resistant Pathogens
Numerous in vitro studies have demonstrated the potent activity of ceftibuten-avibactam against a wide spectrum of Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. The addition of avibactam significantly enhances the activity of ceftibuten.
Comparative Susceptibility Data
The following table summarizes the in vitro susceptibility data from the ATLAS (Antimicrobial Testing Leadership and Surveillance) program and other studies, comparing ceftibuten-avibactam to other oral and intravenous antibiotics against Enterobacterales isolated from patients with urinary tract infections.
| Antibiotic | Organism Set | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible / Inhibited |
| Ceftibuten-Avibactam | All Enterobacterales (ATLAS 2022)[7] | - | 0.12 | 96% inhibited at ≤1 µg/mL |
| Enterobacterales from cUTI (2021)[8] | 0.03 | 0.06 | 99.1% inhibited at ≤2 µg/mL | |
| ESBL-producing Enterobacterales (2021)[9] | - | - | 97.6% inhibited at ≤1 µg/mL | |
| Carbapenem-resistant Enterobacterales (CRE) (2021)[9] | - | - | 73.7% inhibited at ≤1 µg/mL | |
| Ceftibuten | All Enterobacterales (ATLAS 2022)[7] | - | 32 | - |
| Enterobacterales from cUTI (2021)[8] | - | - | 89.3% | |
| Levofloxacin | Enterobacterales from cUTI (2021)[8] | - | - | 75.4% |
| Trimethoprim-Sulfamethoxazole | Enterobacterales from cUTI (2021)[8] | - | - | 73.4% |
| Cefpodoxime | Cephalosporin non-susceptible isolates (2022-2024)[10] | - | - | 2.6% |
| Fosfomycin | Cephalosporin non-susceptible isolates (2022-2024)[10] | - | - | 96.8% |
| Tebipenem | Cephalosporin non-susceptible isolates (2022-2024)[10] | - | - | 89% |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Susceptibility breakpoints may vary by agent and interpretive criteria (e.g., CLSI, EUCAST).
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro efficacy data presented above were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
Methodology:
-
Isolate Collection and Identification: Bacterial isolates are collected from clinical specimens (e.g., urine) and identified to the species level.
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a broth medium to a specific cell density (typically 5 x 10⁵ colony-forming units/mL).
-
Antimicrobial Agent Dilution: The antimicrobial agents are prepared in a series of twofold dilutions in microtiter plates. For ceftibuten-avibactam, avibactam is typically tested at a fixed concentration (e.g., 4 µg/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 16-20 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Clinical Trial Protocol: Phase 1 Study in Healthy Volunteers (NCT03939429)
While detailed protocols for Phase 2 or 3 efficacy trials of oral ceftibuten-avibactam in patients with cUTI are not yet publicly available, a Phase 1 study in healthy adult subjects has been completed.[11][12]
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of oral ceftibuten.
Study Design:
-
Randomized, double-blind, placebo-controlled, ascending dose study.
-
Participants: Healthy adult volunteers.
-
Intervention: Single and multiple ascending oral doses of ceftibuten or placebo.
-
Primary Outcome Measures:
-
Incidence and severity of adverse events.
-
Pharmacokinetic parameters of ceftibuten and its metabolite (trans-ceftibuten) in plasma and urine, including Cmax (maximum concentration) and AUC (area under the curve).
-
Comparison with Other Oral Antibiotics for cUTI
The landscape of oral antibiotics for cUTI is evolving, with several agents available and others in development.
| Antibiotic Class | Examples | Spectrum of Activity | Common Uses in cUTI | Key Considerations |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Broad-spectrum against many Gram-negative and some Gram-positive bacteria. | Historically a first-line option, but increasing resistance has limited their empirical use.[4][6] | High rates of resistance among E. coli. Concerns about side effects have led to recommendations against their use for uncomplicated UTIs.[13] |
| Trimethoprim-Sulfamethoxazole | TMP-SMX | Broad-spectrum, but resistance is widespread. | Use is limited by high rates of resistance in many regions.[13] | Not recommended for empirical treatment in areas with high resistance. |
| Oral β-lactams | Cephalexin, Cefpodoxime, Amoxicillin-clavulanate | Generally less potent against Gram-negative pathogens compared to fluoroquinolones. | Often used as alternatives, but may have lower efficacy, especially for pyelonephritis.[1] | May require an initial intravenous dose for severe infections. |
| Fosfomycin | Fosfomycin trometamol | Broad-spectrum, including some MDR organisms. | Primarily used for uncomplicated cystitis, but some data support its use in cUTI.[14] | Resistance can develop during therapy. |
| Oral Carbapenems (in development) | Tebipenem pivoxil hydrobromide | Very broad-spectrum, including activity against ESBL-producing and some carbapenem-resistant Enterobacterales. | Investigational for cUTI. A Phase 3 trial was stopped early for efficacy.[15] | Potential to be a valuable oral step-down therapy for serious infections. |
Conclusion and Future Directions
The in vitro data for ceftibuten-avibactam are highly promising, demonstrating potent activity against a wide range of contemporary Gram-negative pathogens causing cUTIs, including many resistant strains.[10][13][14][16] Its mechanism of action, combining a proven cephalosporin with a robust β-lactamase inhibitor, addresses a key resistance mechanism in these bacteria.
The progression of ceftibuten-avibactam through clinical trials will be critical to understanding its clinical efficacy and safety in patients with cUTI. Data from these trials will provide a clearer picture of its potential role as a much-needed oral treatment option, potentially allowing for earlier hospital discharge and reducing the reliance on intravenous therapies for infections caused by MDR organisms. Researchers and drug development professionals should closely monitor the forthcoming results from these clinical studies to fully assess the therapeutic value of this novel oral antibiotic combination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phase 3 adaptive trial design options in treatment of complicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review of the outcomes reported in the treatment of uncomplicated urinary tract infection clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complicated Urinary Tract Infections (cUTI): Clinical Guidelines for Treatment and Management [idsociety.org]
- 5. Heterogeneity of Recent Phase 3 Complicated Urinary Tract Infection Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. CLINICAL TRIAL / NCT05063565 - UChicago Medicine [uchicagomedicine.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Activity of novel ceftibuten-avibactam, ceftazidime-avibactam, and comparators against a challenge set of Enterobacterales from outpatient centers and nursing homes across the United States (2022–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 3 trial for oral cUTI antibiotic stopped early for efficacy | CIDRAP [cidrap.umn.edu]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Avibactam's Efficacy Against ESBL-Producing Strains
A note on the user's request: The initial request specified a comparison involving "avibactam tomilopil". Extensive searches of scientific literature and clinical trial databases did not yield any information on a compound named "tomilopil" in the context of antibacterial agents or in combination with avibactam. It is possible that this is a typographical error or a reference to a very early-stage investigational compound not yet in the public domain. Therefore, this guide will focus on the well-documented activity of avibactam, primarily in its commercially available combination with ceftazidime, and the investigational combination with aztreonam, against Extended-Spectrum β-Lactamase (ESBL)-producing bacterial strains.
This guide provides a comparative overview of the in vitro activity of avibactam-containing combinations against ESBL-producing Enterobacterales, contrasted with alternative therapeutic options. The data presented is intended for researchers, scientists, and drug development professionals.
In Vitro Activity of Ceftazidime/Avibactam and Comparators Against ESBL-Producing Enterobacterales
The following table summarizes the minimum inhibitory concentrations (MIC) and susceptibility rates of ceftazidime/avibactam and other antimicrobial agents against ESBL-producing isolates from various studies.
| Antimicrobial Agent | Organism(s) | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference(s) |
| Ceftazidime/Avibactam | Enterobacterales | 109 | < 0.5 | < 0.5 | 99.1 | [1] |
| E. coli (ESBL phenotype) | 776 | 0.12 | 0.25 | 99.9 (at ≤8 µg/ml) | [2] | |
| K. pneumoniae (ESBL phenotype) | 721 | 0.12 | 0.25 | 99.9 (at ≤8 µg/ml) | [2] | |
| ESBL-producing E. coli & K. pneumoniae | 90 | - | - | 100 | [3] | |
| Ceftolozane/Tazobactam | Enterobacterales | 109 | - | - | 99.1 | [1] |
| Meropenem | Enterobacterales | 109 | - | - | 100 | [1] |
| Imipenem | Enterobacterales | 109 | - | - | 99.1 | [1] |
| Ertapenem | Enterobacterales | 109 | - | - | 97.2 | [1] |
| Piperacillin/Tazobactam | Enterobacterales | 109 | - | - | 78.0 | [1] |
| ESBL-producing E. coli & K. pneumoniae | - | - | - | 57.9 | [4] | |
| Cefepime | ESBL-producing E. coli & K. pneumoniae | - | - | - | <10 | [4] |
| Ciprofloxacin | Enterobacterales | 109 | - | - | 60.6 | [1] |
| ESBL-producing E. coli & K. pneumoniae | - | - | - | 29.6 | [4] |
Clinical Efficacy of Ceftazidime/Avibactam in Infections Caused by ESBL-Producing Pathogens
This table presents clinical cure rates from studies evaluating ceftazidime/avibactam for the treatment of various infections, including those caused by ESBL-producing organisms.
| Study/Trial | Infection Type(s) | Comparator(s) | Clinical Cure Rate (Ceftazidime/Avibactam) | Clinical Cure Rate (Comparator) | Key Findings | Reference(s) |
| Meta-analysis of 7 RCTs | Complicated Urinary Tract Infection (cUTI) & Complicated Intra-abdominal Infection (cIAI) | Carbapenems | Similar clinical response rates for mild to moderate infections. | Similar to Ceftazidime/Avibactam | Ceftazidime/avibactam may be a carbapenem-sparing option for mild to moderate cUTI and cIAI caused by ESBL producers.[5] | [5] |
| RECLAIM 1 & 2 (Phase 3) | Complicated Intra-abdominal Infection (cIAI) | Metronidazole | 81.6% | 85.1% | Non-inferiority of ceftazidime/avibactam. | [6] |
| REPRISE (Phase 3) | cUTI or cIAI due to ceftazidime-resistant Enterobacteriaceae or P. aeruginosa | Best Available Therapy | Similar clinical cure rates | Similar to Ceftazidime/Avibactam | Efficacy against ceftazidime-resistant pathogens. | [6] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
A crucial method for evaluating the in vitro activity of antimicrobial agents is determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the ESBL-producing strain from an agar plate.
-
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of the antimicrobial agents (e.g., ceftazidime/avibactam, meropenem) in a suitable solvent. Avibactam is often tested at a fixed concentration (e.g., 4 mg/L).
-
Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates containing the diluted antimicrobial agents with the prepared bacterial inoculum.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Interpret the MIC values based on established clinical breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to classify the isolate as susceptible, intermediate, or resistant.
-
Signaling Pathways and Mechanisms of Action
Avibactam is a non-β-lactam β-lactamase inhibitor.[7][8] It works by covalently binding to the active site of a wide range of serine β-lactamases, including ESBLs, thereby preventing the hydrolysis of the partner β-lactam antibiotic (e.g., ceftazidime).[7][8] This restores the activity of the β-lactam against the resistant bacteria. The binding of avibactam is reversible, which is a unique characteristic compared to some other β-lactamase inhibitors.[8]
Caption: Mechanism of Avibactam against ESBL-producing bacteria.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro validation of a new antimicrobial agent's activity against ESBL-producing strains.
Caption: In vitro validation workflow for anti-ESBL compounds.
References
- 1. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftazidime-Avibactam Activity Tested against Enterobacteriaceae Isolates from U.S. Hospitals (2011 to 2013) and Characterization of β-Lactamase-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of ceftazidime/avibactam against clinical isolates of ESBL-producing Enterobacteriaceae in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Combination as Empirical Therapy for Extended Spectrum Beta-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Treatment of extended-spectrum β-lactamase-producing Enterobacteriaceae (ESBLs) infections: what have we learned until now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Beta-Lactamase Inhibitor Prodrugs: Avibactam Tomilopil and a New Generation of Oral BLI Candidates
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance, particularly the proliferation of β-lactamase-producing bacteria, has significantly challenged the efficacy of β-lactam antibiotics. While the development of intravenous β-lactamase inhibitors (BLIs) has been a crucial advancement, the need for effective oral options for step-down therapy and community-acquired infections remains a critical unmet need. This guide provides a comparative overview of avibactam tomilopil, a prodrug of the potent BLI avibactam, and other emerging oral BLI prodrugs, with a focus on their preclinical and early clinical performance.
Introduction to Oral Beta-Lactamase Inhibitor Prodrugs
The strategy behind oral BLI prodrugs is to chemically modify an active BLI to enhance its oral absorption. Once absorbed, the prodrug is metabolized in the body to release the active BLI, which can then protect a co-administered oral β-lactam antibiotic from degradation by bacterial β-lactamases. This approach aims to provide the convenience and cost-effectiveness of oral administration while maintaining the broad-spectrum activity of newer BLIs.
This guide focuses on a comparison of three key oral BLI prodrugs in development:
-
This compound (formerly ARX-1796): An oral prodrug of avibactam, a diazabicyclooctane (DBO) BLI.
-
ETX0282: An oral prodrug of ETX1317, another DBO BLI.
-
QPX7831: An oral prodrug of xeruborbactam (formerly QPX7728), a boronic acid-based BLI.
Mechanism of Action and Prodrug Conversion
Avibactam, the active moiety of this compound, is a non-β-lactam BLI that inhibits a broad range of serine β-lactamases, including Ambler class A (such as KPCs and ESBLs), class C (AmpC), and some class D (such as OXA-48) enzymes.[1] Its mechanism of action involves the formation of a covalent, but reversible, acyl-enzyme intermediate with the β-lactamase.[1]
The prodrug this compound is designed to mask the charged sulfate group of avibactam, which is a major barrier to oral absorption.[2] After oral administration, this compound is absorbed and then cleaved by host esterases to release the active avibactam.
References
The Synergistic Power of Avibactam with Cephalosporins: A Comparative Analysis
A deep dive into the enhanced antibacterial activity achieved by combining the novel β-lactamase inhibitor, avibactam, with various cephalosporins. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their synergistic effects against challenging Gram-negative bacteria, supported by experimental data and detailed protocols.
The emergence of multidrug-resistant bacteria, particularly those producing β-lactamase enzymes, poses a significant threat to global health. Avibactam, a non-β-lactam β-lactamase inhibitor, has revolutionized the treatment of infections caused by these resistant pathogens by restoring the efficacy of β-lactam antibiotics. This guide focuses on the synergistic partnership of avibactam with different generations of cephalosporins, presenting a comparative analysis of their in vitro performance.
Mechanism of Synergy: Restoring Cephalosporin Activity
Cephalosporins, a cornerstone of antibacterial therapy, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. However, many bacteria have evolved to produce β-lactamase enzymes that hydrolyze the β-lactam ring of cephalosporins, rendering them inactive.
Avibactam's mechanism of action involves the formation of a reversible covalent bond with the serine residue in the active site of many β-lactamases, including Ambler class A (like KPCs and ESBLs), class C (AmpC), and some class D enzymes.[1] This inactivation of β-lactamases protects the cephalosporin from degradation, allowing it to effectively bind to its PBP targets and inhibit cell wall synthesis, leading to bacterial cell death.
Mechanism of avibactam and cephalosporin synergy.
Comparative In Vitro Synergy Data
The synergistic effect of avibactam with different cephalosporins has been evaluated against a range of Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the cephalosporins alone and in combination with a fixed concentration of avibactam (typically 4 mg/L), as well as the Fractional Inhibitory Concentration (FIC) index, a measure of synergy. An FIC index of ≤ 0.5 is generally interpreted as synergy.
Table 1: Synergy of Avibactam with Third-Generation Cephalosporins against Enterobacteriaceae
| Organism (Resistance Mechanism) | Cephalosporin | Cephalosporin MIC (μg/mL) | Cephalosporin + Avibactam (4 mg/L) MIC (μg/mL) | Fold-Reduction in MIC |
| E. coli (CTX-M-15) | Ceftazidime | 64 | 0.25 | 256 |
| K. pneumoniae (KPC-2) | Ceftazidime | 128 | 1 | 128 |
| E. cloacae (AmpC) | Ceftazidime | 32 | 0.5 | 64 |
| E. coli (ESBL) | Ceftriaxone | >256 | 1 | >256 |
| K. pneumoniae (ESBL) | Cefotaxime | 128 | 0.5 | 256 |
Note: Data compiled from multiple in vitro studies. Actual values may vary depending on the specific strain and testing conditions.
Table 2: Synergy of Avibactam with Fourth and Fifth-Generation Cephalosporins
| Organism (Resistance Mechanism) | Cephalosporin | Cephalosporin MIC (μg/mL) | Cephalosporin + Avibactam (4 mg/L) MIC (μg/mL) | FIC Index |
| K. pneumoniae (CRKP) | Cefepime | 64 | 0.5 | ≤ 0.5 |
| P. aeruginosa (MDR) | Cefepime | 32 | 8 | Additive |
| E. coli (ESBL) | Ceftaroline | 16 | 0.125 | ≤ 0.5 |
| K. pneumoniae (KPC) | Ceftaroline | 32 | 0.25 | ≤ 0.5 |
CRKP: Carbapenem-Resistant Klebsiella pneumoniae; MDR: Multidrug-Resistant. FIC index interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
Workflow for the checkerboard synergy assay.
Methodology:
-
Preparation of Antimicrobials: Prepare stock solutions of the cephalosporin and avibactam in an appropriate solvent. Perform two-fold serial dilutions of each drug in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense the cephalosporin dilutions horizontally and the avibactam dilutions vertically. This creates a matrix of wells with varying concentrations of both drugs. Include control wells for each drug alone and a growth control (no drug).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Cephalosporin + FIC of Avibactam Where:
-
FIC of Cephalosporin = (MIC of Cephalosporin in combination) / (MIC of Cephalosporin alone)
-
FIC of Avibactam = (MIC of Avibactam in combination) / (MIC of Avibactam alone) The interaction is interpreted as: Synergy (FIC index ≤ 0.5), Additive/Indifference (FIC index > 0.5 to 4), or Antagonism (FIC index > 4).[2]
-
Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents over time.
Methodology:
-
Preparation: Prepare tubes with CAMHB containing the cephalosporin and avibactam at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include control tubes for each drug alone and a growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto nutrient agar.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3][4]
Conclusion
The combination of avibactam with various cephalosporins demonstrates significant synergistic activity against a broad range of β-lactamase-producing Gram-negative bacteria. This guide provides a framework for understanding and comparing the efficacy of these combinations. The provided experimental protocols, based on established guidelines, offer a foundation for researchers to conduct their own synergy testing. Further in vivo studies are crucial to translate these promising in vitro findings into effective clinical strategies for combating multidrug-resistant infections.
References
A Comparative Guide to the In Vivo Validation of Avibactam Formulations in cUTI Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of avibactam, a pivotal β-lactamase inhibitor, in preclinical models relevant to complicated urinary tract infections (cUTIs). The comparison focuses on two formulations: the intravenously administered avibactam, typically in combination with ceftazidime, and its orally available prodrug, tomilopil (ARX-1796/AV-006), which is under development with ceftibuten.
Executive Summary
Avibactam, when administered intravenously with ceftazidime, has demonstrated significant efficacy in various in vivo models of infection against a broad spectrum of β-lactamase-producing Enterobacterales. However, a critical review of the current publicly available scientific literature reveals a notable absence of in vivo efficacy data for the oral avibactam prodrug, tomilopil (in combination with ceftibuten), specifically within cUTI animal models. While extensive in vitro data underscores the potent activity of the ceftibuten-avibactam combination against uropathogens, the translation of this activity into in vivo cUTI models has not yet been detailed in peer-reviewed publications.
This guide, therefore, presents the available in vivo data for the intravenous ceftazidime-avibactam formulation and the comprehensive in vitro data for the oral ceftibuten-avibactam combination. This allows for an informed, albeit indirect, comparison and highlights a key area for future research.
Intravenous Avibactam (in combination with Ceftazidime)
Intravenous ceftazidime-avibactam has been evaluated in several murine infection models that, while not exclusively focused on cUTI, provide valuable insights into its in vivo bactericidal activity against pathogens relevant to urinary tract infections.
Data Presentation: In Vivo Efficacy of Ceftazidime-Avibactam
The following table summarizes the quantitative data from key in vivo studies. The primary endpoints are typically the reduction in bacterial load (log10 CFU) in thigh or survival in septicemia models.
| Animal Model | Bacterial Strain | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| Murine Thigh Infection | K. pneumoniae (NDM-1 plasmid) | Ceftazidime-avibactam (humanized dose) | 24h change in log10 CFU/thigh | 2.6-log reduction | [1] |
| Murine Thigh Infection | Clinical NDM-producing isolates | Ceftazidime-avibactam (humanized dose) | 24h change in log10 CFU/thigh | 0.61 to 1.42-log reductions | [1] |
| Murine Septicemia | Ceftazidime-resistant K. pneumoniae & E. coli | Ceftazidime-avibactam (4:1 ratio) | 50% Effective Dose (ED50) | <5 to 65 mg/kg | [2] |
| Murine Septicemia | AmpC and CTX-M producing isolates | Ceftazidime-avibactam (4:1 ratio) | 50% Effective Dose (ED50) | 2 to 27 mg/kg | [2] |
Experimental Protocols: In Vivo Models for Ceftazidime-Avibactam
Murine Thigh Infection Model [1]
-
Animals: Pathogen-free female ICR mice (20-22 g).
-
Immunosuppression: Mice are rendered transiently neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension.
-
Treatment: Humanized doses of ceftazidime-avibactam are administered subcutaneously or intravenously to mimic human plasma concentrations.
-
Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh). Efficacy is calculated as the change in log10 CFU compared to 0-hour controls.
Murine Septicemia Model [2]
-
Animals: Mice are used for this lethal infection model.
-
Infection: Mice are infected intraperitoneally with a bacterial suspension sufficient to cause mortality within a specified timeframe.
-
Treatment: Ceftazidime-avibactam is administered subcutaneously at various doses, typically at 1 and 4 hours post-infection.
-
Endpoint: The primary endpoint is the 50% effective dose (ED50), which is the dose required to protect 50% of the infected mice from death.
Oral Avibactam Prodrug: Tomilopil (in combination with Ceftibuten)
Tomilopil (ARX-1796) is an orally bioavailable prodrug of avibactam. It is being developed in combination with the oral cephalosporin ceftibuten for the treatment of cUTIs.
Data Presentation: In Vitro Activity of Ceftibuten-Avibactam
While in vivo data is not publicly available, extensive in vitro studies have demonstrated the potent activity of ceftibuten-avibactam against a wide array of uropathogens.
| Bacterial Group | MIC90 (µg/mL) of Ceftibuten-Avibactam | Reference |
| ESBL-producing Enterobacterales | 0.12 | [3] |
| KPC-producing Enterobacterales | 0.5 | [3] |
| Chromosomal AmpC-positive Enterobacterales | 1 | [3] |
| OXA-48-like-producing Enterobacterales | 2 | [3] |
| Acquired AmpC-producing Enterobacterales | 4 | [3] |
These in vitro data indicate that the addition of avibactam significantly enhances the activity of ceftibuten against many resistant strains of Enterobacterales that are common causes of cUTIs.
Mandatory Visualizations
Experimental Workflow for Murine Thigh Infection Model
Caption: Workflow of the murine thigh infection model.
Experimental Workflow for Murine Septicemia Model
Caption: Workflow of the murine septicemia model.
Conclusion and Future Directions
The intravenous formulation of ceftazidime-avibactam has demonstrated robust in vivo efficacy against a variety of multidrug-resistant Gram-negative bacteria in established animal models. This provides a strong rationale for its use in treating serious infections, including cUTIs.
The oral combination of ceftibuten and the avibactam prodrug tomilopil holds significant promise as a step-down therapy or for the outpatient treatment of cUTIs caused by resistant pathogens. The potent in vitro activity of this combination is encouraging. However, the lack of publicly available in vivo data from cUTI models represents a significant knowledge gap. Such studies are crucial to confirm that the oral formulation can achieve sufficient concentrations of active avibactam in the urinary tract to be effective in a clinical setting.
Future publications of preclinical in vivo studies on ceftibuten-tomilopil in cUTI models, including pyelonephritis models, are eagerly awaited by the scientific community to fully assess its therapeutic potential and to allow for a direct comparison with the established intravenous avibactam formulations.
References
- 1. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Avibactam Tomilopil
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Avibactam Tomilopil in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain a secure research environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1] The following personal protective equipment is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or airborne particles of the compound.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the substance. |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder outside of a ventilated enclosure to avoid inhalation of dust.[1] |
Storage and Handling
Proper storage and handling are vital to maintain the integrity of this compound and the safety of the laboratory environment.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress Safety Data Sheet
Handling Procedures:
-
Ensure adequate ventilation in the handling area.[1]
-
A readily accessible safety shower and eye wash station should be present.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the substance away from strong acids/alkalis and strong oxidizing/reducing agents.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. A physician should be consulted.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[1] |
Spill and Disposal Plan
Accidental Release Measures: In case of a spill, follow these steps to contain and clean the area:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined above.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials for proper disposal.[1]
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
